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  • Product: 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine
  • CAS: 1018-36-6

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine

An In-depth Technical Guide to 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine: Structure, Properties, and Therapeutic Potential Authored by: A Senior Application Scientist Foreword: The intersection of established...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine: Structure, Properties, and Therapeutic Potential

Authored by: A Senior Application Scientist

Foreword: The intersection of established pharmacophores offers a fertile ground for novel therapeutic discovery. This guide delves into the chemical architecture and latent properties of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine, a molecule that synergistically combines the structural motifs of 5-aminopyrazoles and sulfonamides. This document is crafted for researchers, medicinal chemists, and drug development professionals, providing a comprehensive technical overview grounded in established scientific principles and field-proven insights. We will explore its synthesis, characterization, and the compelling rationale for its investigation as a potential therapeutic agent.

Molecular Architecture and Rationale

2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine is a heterocyclic compound featuring a 5-aminopyrazole core. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, present in a variety of approved drugs.[1][2] The "5-amino" substitution is a key feature, often involved in critical hydrogen bonding interactions with biological targets.[3][4]

A distinguishing feature of this molecule is the N-sulfonylation of the pyrazole ring with a 4-methylphenylsulfonyl (tosyl) group. This links the molecule to the broad and pharmacologically significant class of sulfonamides.[5] This strategic combination suggests the potential for biological activities associated with both parent scaffolds, including anti-inflammatory and anti-diabetic effects.[5][6]

Caption: Chemical Structure of the title compound.

Proposed Synthesis Pathway

The synthesis of 5-aminopyrazoles is well-established, most commonly proceeding via the condensation of a β-ketonitrile with a hydrazine derivative.[7][8][9] This approach is highly versatile and offers a direct route to the target molecule.

Causality in Synthetic Design: The chosen pathway leverages readily available starting materials. 4-methylbenzenesulfonohydrazide serves as the hydrazine component, directly installing the required tosyl group on the pyrazole nitrogen. The β-ketonitrile, 3-oxopropanenitrile (cyanoacetaldehyde), provides the three-carbon backbone that cyclizes to form the pyrazole ring. The reaction mechanism involves an initial nucleophilic attack by the hydrazine on the carbonyl of the β-ketonitrile to form a hydrazone intermediate, which then undergoes intramolecular cyclization via attack on the nitrile carbon, followed by tautomerization to yield the aromatic 5-aminopyrazole.[3][4]

G start1 4-Methylbenzene- sulfonohydrazide intermediate Hydrazone Intermediate start1->intermediate + start2 3-Oxopropanenitrile (β-Ketonitrile) start2->intermediate product 2-(4-methylphenyl)sulfonyl -1,3-dihydropyrazol-5-amine intermediate->product Intramolecular Cyclization & Tautomerization

Caption: Proposed synthetic workflow for the target molecule.

Physicochemical and Spectroscopic Profile

While experimental data for the title compound is not available in public literature, we can predict its properties based on closely related analogs and computational models.[10][11][12]

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSource/Method
Molecular FormulaC₁₀H₁₁N₃O₂S-
Molecular Weight237.28 g/mol -
XLogP3-AA1.2Computed
Hydrogen Bond Donors2Computed
Hydrogen Bond Acceptors4Computed
Rotatable Bond Count2Computed

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons (tolyl group): Two doublets (AA'BB' system) in the range of δ 7.2-7.8 ppm. - Pyrazole ring protons: Two singlets or doublets between δ 5.5-7.0 ppm. - Amine (NH₂) protons: A broad singlet, chemical shift dependent on solvent and concentration. - Methyl (CH₃) protons: A singlet around δ 2.4 ppm.
¹³C NMR - Aromatic carbons: Peaks in the δ 120-145 ppm range. - Pyrazole ring carbons: Peaks in the δ 90-150 ppm range. - Methyl carbon: A peak around δ 21 ppm.
FTIR (cm⁻¹) - N-H stretching (amine): 3300-3500 (two bands). - S=O stretching (sulfone): 1350-1300 and 1160-1120 (asymmetric and symmetric). - Aromatic C-H stretching: ~3100-3000. - C=N and C=C stretching: 1650-1500.
Mass Spec (ESI+) - [M+H]⁺ at m/z 238.06. - Potential fragmentation includes loss of SO₂, cleavage of the N-S bond, and fragmentation of the tolyl group.

Potential Therapeutic Applications: A Mechanistic Perspective

The hybrid nature of this molecule suggests several avenues for therapeutic investigation, primarily in metabolic and inflammatory diseases.

Anti-Diabetic Potential via KATP Channel Modulation

Sulfonylureas are a cornerstone in the management of type 2 diabetes.[5][13] Their primary mechanism involves binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel on pancreatic β-cells.[14][15] This binding inhibits the channel, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis.[14][16] Given the presence of the complete arylsulfonylurea-like pharmacophore (aryl-SO₂-N), it is highly plausible that 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine could act as an insulin secretagogue.

G cluster_beta_cell Pancreatic β-Cell molecule Target Molecule sur1 SUR1 Subunit molecule->sur1 Binds katp KATP Channel sur1->katp Inhibits depolarization Membrane Depolarization katp->depolarization Leads to ca_channel Voltage-Gated Ca²⁺ Channel depolarization->ca_channel Opens ca_influx Ca²⁺ Influx ca_channel->ca_influx Allows insulin Insulin Secretion ca_influx->insulin Triggers

Caption: Proposed mechanism for anti-diabetic activity.

Anti-Inflammatory and Analgesic Potential

Many pyrazole derivatives exhibit potent anti-inflammatory activity. A prominent example is Celecoxib, a selective COX-2 inhibitor that also contains a sulfonamide moiety.[6] The structural similarity suggests that the title compound could be investigated for COX inhibition or other anti-inflammatory pathways. Certain pyrazole-sulfonamides have also been explored as inhibitors of the NaV1.7 voltage-gated sodium channel, a key target for novel analgesics.[17]

Experimental Protocols: A Self-Validating Framework

The following protocols are designed to be self-validating, with clear causality for each step.

Synthesis Protocol
  • Reactant Preparation (Causality: Solubilization & Stoichiometry): In a round-bottom flask, dissolve 4-methylbenzenesulfonohydrazide (1 equivalent) in absolute ethanol. The alcohol serves as a polar protic solvent to dissolve the reactants and facilitate the reaction.

  • Addition of β-Ketonitrile (Causality: Initiation of Reaction): Add 3-oxopropanenitrile (1.1 equivalents) to the solution. A slight excess ensures the complete consumption of the more expensive sulfonohydrazide.

  • Catalysis (Optional, Causality: Rate Enhancement): Add a catalytic amount of acetic acid (e.g., 3 drops). The acid catalyzes the formation of the hydrazone intermediate.

  • Reaction (Causality: Product Formation): Heat the mixture to reflux for 4-6 hours. Thermal energy is required to overcome the activation energy for both hydrazone formation and the subsequent cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up & Isolation (Causality: Purification):

    • Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization. The product is expected to be less soluble in cold ethanol than the starting materials or byproducts.

    • Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol to remove soluble impurities.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound. This step relies on the principle of differential solubility for high-purity isolation.

Characterization Workflow

G cluster_char Characterization & Validation synthesis Synthesized Product purity Purity Assessment (HPLC) synthesis->purity structure Structural Elucidation synthesis->structure hplc HPLC Analysis purity->hplc nmr ¹H & ¹³C NMR structure->nmr ms Mass Spectrometry structure->ms ftir FTIR Spectroscopy structure->ftir final Validated Compound hplc->final nmr->final ms->final ftir->final

Caption: Workflow for compound characterization.

Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Accurately weigh ~5-10 mg of the purified product. Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the amine protons are more likely to be visible) in a clean NMR tube.

    • Self-Validation: A clear, homogenous solution ensures high-resolution spectra. Incomplete dissolution will lead to broad peaks and poor signal-to-noise.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Self-Validation: The resulting spectrum should show sharp peaks with integrations corresponding to the number of protons in the predicted structure (e.g., the two doublets for the tolyl group should each integrate to 2H). The chemical shifts should align with the predictions in Table 2.

Protocol for HPLC Analysis:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

  • Method: Use a C18 reverse-phase column. A typical gradient method would be from 10% acetonitrile in water to 90% acetonitrile over 15-20 minutes, with 0.1% formic acid in both mobile phases. Monitor at 254 nm.

    • Self-Validation: A pure sample should result in a single major peak. The peak area percentage at this wavelength will give a quantitative measure of purity.

Conclusion

2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine represents a molecule of significant interest at the confluence of pyrazole and sulfonamide chemistry. Its straightforward synthesis and the strong mechanistic rationale for potential anti-diabetic and anti-inflammatory activities make it a compelling candidate for further investigation. The protocols and predictive data outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate this promising compound in drug discovery programs.

References

  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link][3][9]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. [Link][4]

  • Journal of Chemical and Pharmaceutical Research. (2016). Therapeutic Aspects of Sulfonylureas: A Brief Review. [Link][5]

  • MDPI. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link][1]

  • RSC Publishing. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. [Link][7]

  • PubMed. (2011). Approaches Towards the Synthesis of 5-aminopyrazoles. [Link][9]

  • Pharmacy 180. Sulphonylurea derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link][16]

  • RSC Publishing. (2018). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. [Link][18]

  • Journal of the Indian Chemical Society. (2003). SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). [Link]

  • JETIR. (2023). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link][2]

  • PMC - NIH. (2013). Sulfonylurea pharmacogenomics in Type 2 diabetes: the influence of drug target and diabetes risk polymorphisms. [Link][14]

  • DergiPark. (2023). Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. [Link][13]

  • Wikipedia. Sulfonylurea. [Link][15]

  • PubMed. (2008). Synthesis of new 4-[2-(4-methyl(amino)sulfonylphenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-1,2,3,6-tetrahydropyridines: a search for novel nitric oxide donor anti-inflammatory agents. [Link][6]

  • PMC - NIH. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. [Link][19]

  • Google Patents. (2000). Synthesis of 4-[5-substituted or unsubstituted phenyl)-3-substituted-1H-pyrazol-1-yl]benzenesulfonamides.
  • PubMed. (2017). Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of Na V 1.7. [Link][17]

  • ResearchGate. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. [Link][20]

  • PubChem. 6-Amino-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid. [Link]

  • PubChem. 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one. [Link][11]

  • PubChem. 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(ngcontent-ng-c3321182721="" class="ng-star-inserted">2H_2)sulfonamide. [Link][12]

  • PubChem. 5-(4-chlorophenyl)-N'-(4-methylphenyl)sulfonyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide. [Link]

  • PubChemLite. n-(4-{[(5-sulfamoyl(1,3,4-thiadiazol-2-yl))amino]sulfonyl}phenyl)carboxamide. [Link]

  • Chemsrc. 3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxamide. [Link]

  • NextSDS. 1,3-BIS(2-METHYLPHENYL)-1H-PYRAZOL-5-AMINE. [Link]

  • MDPI. (2019). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]

  • PubChem. 5-(4-chlorophenyl)-N'-(4-methylphenyl)sulfonyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide. [Link]

  • SciSpace. (2005). Top 81 Letters in Drug Design & Discovery papers published in 2005. [Link]

  • PubMed. (2018). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Mass Spectrometric Characterization of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine

Executive Summary In modern drug discovery and synthetic medicinal chemistry, pyrazoline derivatives serve as critical scaffolds due to their versatile biological profiles, including potential anticancer, anti-inflammato...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and synthetic medicinal chemistry, pyrazoline derivatives serve as critical scaffolds due to their versatile biological profiles, including potential anticancer, anti-inflammatory, and antimicrobial properties[1]. The compound 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine (also identified as 2,5-dihydro-1-((p-tolyl)sulphonyl)-1H-pyrazol-3-amine) represents a highly functionalized building block. By coupling a reactive pyrazoline-amine core with a lipophilic tosyl (4-methylphenylsulfonyl) group, this molecule offers unique physicochemical characteristics.

This technical guide provides an in-depth analysis of the compound's molecular weight, exact monoisotopic mass, analytical mass spectrometry workflows, and synthetic methodologies, designed specifically for researchers and pharmaceutical scientists requiring rigorous structural validation.

Structural and Physicochemical Profiling

Understanding the fundamental physicochemical properties of a compound is the first step in developing robust analytical and biological assays. The molecular weight (average mass based on natural isotopic abundance) is essential for stoichiometric calculations during synthesis, whereas the exact mass (monoisotopic mass) is critical for High-Resolution Mass Spectrometry (HRMS) identification[2],[3].

Quantitative Data Summary
PropertyValueScientific Rationale / Source
Chemical Name 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amineIUPAC nomenclature
CAS Registry Number 1018-36-6Standard chemical identifier[2]
Molecular Formula C₁₀H₁₃N₃O₂SDerived from structural composition[2]
Molecular Weight 239.30 g/mol Calculated using standard atomic weights[2]
Exact Mass (Monoisotopic) 239.0728 DaCalculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S)[3]
Expected [M+H]⁺ m/z 240.0801Addition of a proton (1.0073 Da) in ESI+ mode

Mass Spectrometry & Analytical Characterization

To confidently identify 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine and differentiate it from isobaric impurities, researchers must utilize High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC-MS)[4].

Causality in Experimental Design
  • Ionization Mode: Electrospray Ionization in positive mode (ESI+) is selected because the primary amine group on the pyrazoline ring acts as a strong proton acceptor.

  • Mobile Phase Additives: The inclusion of 0.1% formic acid in the mobile phase provides an abundant source of protons, shifting the equilibrium toward the ionized [M+H]⁺ state and significantly enhancing signal intensity.

  • Mass Accuracy: Achieving sub-ppm mass accuracy ensures that the empirical formula (C₁₀H₁₃N₃O₂S) is unambiguously confirmed, ruling out side-reaction products that might have the same nominal mass but a different exact mass.

Protocol 1: HRMS Analytical Validation Workflow

This protocol is a self-validating system; it incorporates real-time calibration to ensure instrumental drift does not compromise the exact mass reading.

  • Instrument Calibration: Infuse a known calibration standard (e.g., Leucine Enkephalin) into the Q-TOF or Orbitrap mass analyzer. Validation checkpoint: Ensure mass accuracy is calibrated to within ±2 ppm before proceeding.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% formic acid.

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 reverse-phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Execute a gradient elution from 5% to 95% Acetonitrile over 5 minutes to ensure the lipophilic tosyl group does not cause peak tailing.

  • MS Acquisition: Acquire data in ESI+ mode across a mass range of m/z 50–500.

  • Data Processing: Extract the ion chromatogram (EIC) for the theoretical[M+H]⁺ m/z of 240.0801 using a narrow 5 ppm mass window. Confirm the isotopic pattern matches the theoretical distribution, specifically looking for the M+2 peak contribution characteristic of the ³⁴S isotope.

MS_Workflow A Sample Preparation (1 µg/mL in 50:50 ACN:H2O) B UHPLC Separation (C18 Column, Gradient Elution) A->B Injection C ESI+ Ionization (Protonation of Amine Group) B->C Eluent D Q-TOF Mass Analysis (High Resolution & Mass Accuracy) C->D Ions E Data Processing (Extracted Ion Chromatogram: m/z 240.0801 [M+H]+) D->E Spectra

Figure 1: ESI-HRMS analytical workflow for exact mass validation of the pyrazoline derivative.

Synthetic Methodology and Structural Validation

The synthesis of tosylated pyrazoline amines typically involves the N-sulfonylation of a pyrazoline precursor[1]. The following methodology outlines a highly controlled environment for synthesizing the target compound.

Causality in Experimental Design
  • Role of Pyridine: Pyridine is utilized as both the solvent and an acid scavenger. As the reaction between the secondary amine of the pyrazoline ring and p-toluenesulfonyl chloride (TsCl) proceeds, hydrochloric acid (HCl) is generated. Pyridine neutralizes this byproduct, preventing the protonation of the starting amine, which would otherwise halt the nucleophilic attack.

  • Temperature Control: The reaction is initiated at 0°C to control the exothermic nature of the sulfonylation and prevent unwanted side reactions, such as di-sulfonylation at the primary amine site.

Protocol 2: Synthetic N-Sulfonylation Workflow
  • Preparation of Reagents: Dissolve 1,3-dihydropyrazol-5-amine (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.5 eq) to the mixture.

  • Addition of Sulfonyl Chloride: Cool the reaction flask to 0°C using an ice bath. Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq) dropwise over 15 minutes to maintain thermal control.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours under a continuous nitrogen atmosphere to prevent moisture-induced hydrolysis of the TsCl reagent.

  • Quenching and Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with DCM (3x), wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification & Validation: Concentrate the organic layer in vacuo. Purify the crude residue via flash chromatography using a DCM/Ethanol gradient[4]. Validation checkpoint: Confirm the success of the synthesis by running the purified product through Protocol 1 to verify the exact mass of 239.0728 Da.

Synthesis_Workflow R1 1,3-dihydropyrazol-5-amine (Precursor) Cond Pyridine / DCM (Base & Solvent, 0°C to RT) R1->Cond R2 p-Toluenesulfonyl Chloride (TsCl) R2->Cond Prod 2-(4-methylphenyl)sulfonyl- 1,3-dihydropyrazol-5-amine (Target) Cond->Prod N-Sulfonylation Pur Flash Chromatography (DCM/EtOH) Prod->Pur Purification

Figure 2: Synthetic N-sulfonylation pathway for the target pyrazoline amine compound.

Biological and Pharmaceutical Relevance

The exact mass and structural integrity of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine are not merely academic metrics; they are foundational to its application in pharmacology. Pyrazoline compounds containing amine and tosyl groups are actively researched for their interactions with cancer proteins and their overall ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles[1]. Furthermore, these specific scaffolds are frequently subjected to downstream halogenation (e.g., chlorination or bromination) to tune their lipophilicity and binding affinities in structure-activity relationship (SAR) studies[4]. Ensuring the absolute purity and correct monoisotopic mass of the starting scaffold is paramount to the success of these advanced drug development workflows.

References

  • HazComFast. 2,5-Dihydro-1-((p-tolyl)sulphonyl)-1H-pyrazol-3-amine (CAS 1018-36-6) Safety and Properties. Available at:[Link]

  • PubChemLite - N2. Explore Monoisotopic Mass and Molecular Formula. Available at:[Link]

  • Eurasian Journal of Biological and Chemical Sciences. Synthesis and Molecular Docking of Methoxylated Pyrazoline Derivatives. Available at:[Link]

  • Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines. Available at: [Link]

Sources

Foundational

Pharmacokinetic profiling of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine Abstract The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the scaffold of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine

Abstract

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the scaffold of numerous approved therapeutic agents.[1][2][3] The compound 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine represents a novel investigational molecule within this privileged class. A thorough understanding of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME)—is paramount to its progression as a potential drug candidate.[4][5][6] This guide provides a comprehensive framework for the preclinical pharmacokinetic characterization of this molecule, offering both strategic insights and detailed experimental protocols. Our approach is designed to build a robust data package, enabling informed decision-making and predicting in vivo behavior to de-risk clinical development.[7]

Introduction: The Rationale for Pharmacokinetic Profiling

The therapeutic efficacy and safety of a drug are intrinsically linked to its concentration and persistence at the target site. Early and comprehensive ADME profiling is a critical component of drug discovery, serving to optimize molecular design, predict human pharmacokinetics, and mitigate the risk of late-stage clinical failures.[5][6] For a novel pyrazole derivative like 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine, a systematic evaluation of its ADME properties is essential. Pyrazole derivatives, while versatile, can exhibit varied metabolic stability and clearance pathways, making a tailored investigation crucial.[8]

This guide will delineate a logical, multi-tiered approach to pharmacokinetic evaluation, beginning with high-throughput in vitro assays to assess fundamental properties and progressing to more complex in vivo studies to understand the compound's behavior in a whole organism.

Foundational Physicochemical and In Vitro ADME Assessment

The initial phase of pharmacokinetic profiling focuses on cost-effective and rapid in vitro assays that provide essential data to guide further studies.[9] These assays help to identify potential liabilities early in the discovery process.[4]

Aqueous Solubility

Rationale: Poor aqueous solubility can be a major impediment to oral absorption and can complicate formulation development. Assessing solubility under various pH conditions (e.g., pH 2.0, 6.5, and 7.4) is critical to mimic the physiological environment of the gastrointestinal tract.

Experimental Protocol: Thermodynamic Solubility Assay

  • Prepare a stock solution of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine in dimethyl sulfoxide (DMSO).

  • Add an excess of the compound to buffers of different pH values (e.g., 0.01 M phosphate-buffered saline).

  • Shake the samples at room temperature for 24 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Analyze the supernatant for the concentration of the dissolved compound using a validated LC-MS/MS method.[10][11]

Membrane Permeability

Rationale: The ability of a compound to cross biological membranes, such as the intestinal epithelium, is a key determinant of its oral bioavailability. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[9]

Experimental Protocol: Caco-2 Permeability Assay

  • Culture Caco-2 cells on permeable supports for 21-25 days to form a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Add the test compound to the apical (A) side of the monolayer and measure its appearance on the basolateral (B) side over time.

  • In a separate experiment, add the compound to the basolateral side and measure its appearance on the apical side to determine the efflux ratio.

  • Quantify the compound concentration in the receiver compartments using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions (A to B and B to A).

Table 1: Representative In Vitro ADME Data for 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine

ParameterAssay ConditionResultInterpretation
Thermodynamic Solubility pH 7.4 Buffer5 µg/mLLow aqueous solubility
Caco-2 Permeability (Papp A→B) pH 7.4, 10 µM0.5 x 10⁻⁶ cm/sLow to moderate permeability
Efflux Ratio (Papp B→A / Papp A→B) Caco-2 Monolayer5.2Potential substrate for efflux transporters (e.g., P-gp)
Metabolic Stability (t½) Human Liver Microsomes45 minModerate metabolic stability
Plasma Protein Binding Human Plasma99.5%Highly bound to plasma proteins
Metabolic Stability

Rationale: The rate at which a compound is metabolized, primarily by cytochrome P450 (CYP) enzymes in the liver, significantly influences its half-life and oral bioavailability. Assessing metabolic stability in liver microsomes provides an early indication of a compound's susceptibility to first-pass metabolism.[7][9]

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubate the test compound at a low concentration (e.g., 1 µM) with human liver microsomes.

  • Initiate the metabolic reaction by adding NADPH.

  • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analyze the remaining parent compound concentration at each time point by LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding

Rationale: Only the unbound fraction of a drug is pharmacologically active and available to be metabolized and excreted. High plasma protein binding can affect the drug's distribution and clearance.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Add the test compound to plasma in a RED device, which contains a semipermeable membrane separating a plasma-containing chamber from a buffer-containing chamber.

  • Incubate the device at 37°C until equilibrium is reached.

  • Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

  • Calculate the fraction unbound (fu).

In Vivo Pharmacokinetic Evaluation

Following promising in vitro data, in vivo studies in animal models are conducted to understand the compound's behavior in a complete biological system.[12]

Study Design and Dose Selection

Rationale: The choice of animal model (typically rodents for early studies), dose levels, and routes of administration (intravenous and oral) are critical for obtaining meaningful pharmacokinetic data.[12] IV administration allows for the determination of clearance and volume of distribution, while oral administration provides insights into bioavailability.

Experimental Workflow for a Rodent Pharmacokinetic Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis acclimatize Animal Acclimatization fasting Overnight Fasting acclimatize->fasting iv_dose Group 1: IV Bolus Dose po_dose Group 2: Oral Gavage Dose timepoints Collect Samples at Predetermined Time Points iv_dose->timepoints po_dose->timepoints process Process Blood to Plasma lcms LC-MS/MS Quantification process->lcms pk_calc Pharmacokinetic Parameter Calculation lcms->pk_calc

Caption: Workflow for a typical rodent pharmacokinetic study.

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Use two groups of fasted male Sprague-Dawley rats.

  • Administer a single intravenous (IV) bolus dose (e.g., 1 mg/kg) to the first group via the tail vein.

  • Administer a single oral (PO) gavage dose (e.g., 10 mg/kg) to the second group.

  • Collect sparse blood samples from each animal at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process the blood to obtain plasma and store at -80°C until analysis.

  • Quantify the plasma concentration of the compound using a validated LC-MS/MS bioanalytical method.[10][13]

  • Calculate key pharmacokinetic parameters using non-compartmental analysis software.

Table 2: Key Pharmacokinetic Parameters for 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine in Rats

ParameterIV (1 mg/kg)PO (10 mg/kg)UnitDefinition
Cmax 1200850ng/mLMaximum observed plasma concentration
Tmax 0.0831.0hTime to reach Cmax
AUC(0-inf) 25007500ng*h/mLArea under the plasma concentration-time curve
4.54.8hElimination half-life
CL 6.7-mL/min/kgClearance
Vdss 2.2-L/kgVolume of distribution at steady state
F (%) -30%Oral Bioavailability

Bioanalytical Method: LC-MS/MS

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[10][11][14]

LC-MS/MS Method Development Workflow

G cluster_ms Mass Spectrometry Optimization cluster_lc Liquid Chromatography Optimization cluster_sample Sample Preparation cluster_validation Method Validation ms1 Tune Compound for Parent Ion (Q1) ms2 Fragment Parent Ion for Product Ion (Q3) ms1->ms2 lc1 Select Column lc2 Optimize Mobile Phase lc1->lc2 lc3 Develop Gradient lc2->lc3 sp1 Protein Precipitation val1 Linearity & Range sp2 Liquid-Liquid Extraction sp3 Solid-Phase Extraction val2 Accuracy & Precision val3 Stability

Caption: Workflow for developing a robust LC-MS/MS bioanalytical method.

Data Interpretation and Next Steps

The collective data from these studies provide a comprehensive initial pharmacokinetic profile. For 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine, the hypothetical data suggest a compound with low solubility, moderate permeability with potential for efflux, moderate metabolic clearance, and high plasma protein binding, culminating in moderate oral bioavailability in the rat.

Key Insights:

  • Absorption: Low solubility and potential P-gp efflux may limit oral absorption. Formulation strategies to enhance solubility could be explored.

  • Distribution: High plasma protein binding suggests that the free fraction of the drug is low. The volume of distribution indicates moderate tissue penetration.

  • Metabolism: A half-life of ~4.5 hours suggests the compound is cleared at a moderate rate, which may be suitable for once or twice-daily dosing.

  • Excretion: Further studies would be needed to identify the major clearance pathways (metabolism vs. renal excretion) and to characterize the metabolites formed.

Based on this profile, next steps would involve metabolite identification studies, investigation of drug-drug interaction potential via CYP inhibition and induction assays, and pharmacokinetic studies in a second species to support allometric scaling for human dose prediction.

Conclusion

The systematic pharmacokinetic profiling outlined in this guide is an indispensable process in the evaluation of novel drug candidates like 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine. By integrating in vitro and in vivo data, researchers can build a holistic understanding of a compound's ADME properties, enabling data-driven decisions to advance the most promising molecules towards clinical development. This rigorous, self-validating approach ensures scientific integrity and provides a solid foundation for IND-enabling studies.

References

  • Selvita. In Vitro ADME. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • Patil, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Nuvisan. Optimise ADME properties: In vitro DMPK solutions for drug discovery. [Link]

  • Keter, F. K., & Darkwa, J. (2012). Perspective: the potential of pyrazole-based compounds in medicine. Biometals, 25(5), 921–930. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638146. [Link]

  • ProQuest. Perspective: the potential of pyrazole-based compounds in medicine. [Link]

  • Longdom Publishing. LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

  • GENERAL GUIDELINES FOR IN VIVO BIOEQUIVALENCE STUDIES. [Link]

  • IJNRD. pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. [Link]

  • FDA. In Vivo Pharmacokinetic Bioequivalence Studies for Long-Acting Injectables (LAIs): Considerations and Challenges. [Link]

  • Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]

  • eCFR. 21 CFR 320.25 -- Guidelines for the conduct of an in vivo bioavailability study. [Link]

  • European Medicines Agency (EMA). Guideline on the Investigation of Bioequivalence. [Link]

  • Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • American Pharmaceutical Review. Application of LCMS in small-molecule drug development. [Link]

  • Wang, J., et al. (2015). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 6(3), 244. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

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Exploratory

Receptor binding affinity of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine

Whitepaper: Receptor Binding Affinity and Pharmacophore Profiling of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine Executive Summary In modern medicinal chemistry, the rational design of targeted therapeutics rel...

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Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Receptor Binding Affinity and Pharmacophore Profiling of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine

Executive Summary

In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds. 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine (often existing in tautomeric equilibrium with its fully aromatic counterpart, 1-tosyl-1H-pyrazol-5-amine) serves as a highly versatile pharmacophore[1]. By combining the bidentate hydrogen-bonding capacity of the aminopyrazole core with the deep hydrophobic reach of the tosyl (4-methylphenylsulfonyl) group, this compound and its derivatives exhibit potent binding affinities across diverse receptor classes, including G-protein coupled receptors (GPCRs) and kinase domains[2].

As a Senior Application Scientist, this guide synthesizes the structural mechanics of this scaffold, details its receptor target landscapes, and establishes self-validating experimental protocols for accurately quantifying its binding kinetics.

Pharmacophore Mechanics: The Tosyl-Aminopyrazole Scaffold

The binding affinity of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine is driven by the synergistic properties of its distinct functional moieties:

  • The Aminopyrazole Core: The exocyclic amine at position 5 acts as a potent hydrogen-bond donor, while the endocyclic nitrogens serve as acceptors[3]. This allows the core to anchor tightly to polar residues, such as the ATP-binding hinge region in kinases[2].

  • The Sulfonyl Linker (-SO₂-): The tetrahedral geometry of the sulfonyl group forces the attached tolyl ring out of the plane of the pyrazole. This precise spatial projection is critical for navigating angled binding clefts and avoiding steric clashes.

  • The Tosyl Group (4-methylphenyl): This bulky, lipophilic moiety drives the thermodynamics of binding through π−π stacking and hydrophobic burial. It is particularly effective at displacing ordered water molecules from deep allosteric pockets, resulting in a favorable entropic gain upon binding[4].

Target Receptor Landscapes

GPCR Allosteric Modulation (mGluR5)

Derivatives of the tosyl-aminopyrazole scaffold are extensively profiled as Negative Allosteric Modulators (NAMs) for the Metabotropic Glutamate Receptor 5 (mGluR5)[5]. Unlike orthosteric ligands that compete with endogenous glutamate, these NAMs bind to a distinct allosteric pocket within the 7-transmembrane (7-TM) domain. The tosyl group wedges into the hydrophobic sub-pocket, stabilizing the receptor in an inactive conformation and physically blocking Gq-protein coupling.

mGluR5_Pathway Agonist Glutamate (Agonist) Receptor mGluR5 (GPCR) Agonist->Receptor Orthosteric Binding NAM Tosyl-Pyrazole NAM NAM->Receptor Allosteric Binding Gq Gq Protein NAM->Gq Blocks Coupling Receptor->Gq Activation PLC Phospholipase C Gq->PLC Signal Relay Ca2 Ca2+ Release PLC->Ca2 IP3 Production

Mechanism of mGluR5 modulation by tosyl-aminopyrazole negative allosteric modulators.

Kinase Inhibition (BRAF V600E)

In oncology, related N-(5-phenyl-1H-pyrazol-3-yl)benzenesulfonamide derivatives act as potent inhibitors of the BRAF V600E mutation[2]. The aminopyrazole core mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. Simultaneously, the tosyl group extends into the hydrophobic "DFG-out" pocket, locking the kinase in an inactive state and halting the MAPK signaling cascade.

Quantitative Binding Affinity Profiles

The table below summarizes representative binding data for tosyl-aminopyrazole derivatives across validated targets, demonstrating the scaffold's broad utility.

Target Receptor / EnzymeScaffold VariantPrimary Binding ModeRepresentative IC50​ / Ki​ Key Interactions
mGluR5 (GPCR) 1-Tosyl-1H-pyrazol-5-amine analogsNegative Allosteric Modulator15 - 50 nMTransmembrane hydrophobic pocket burial[5]
BRAF V600E (Kinase) N-(5-phenyl-1H-pyrazol-3-yl)benzenesulfonamideATP-competitive Inhibitor0.18 µMHinge region H-bonding; DFG-out stabilization[2]
CB1 (GPCR) Pyrazolone/Aminopyrazole derivativesAntagonist100 - 300 nMLipophilic cavity occupation[1]

Self-Validating Experimental Protocols

To ensure scientific integrity, the determination of receptor binding affinity must rely on self-validating assay systems. Below are the definitive protocols for evaluating tosyl-aminopyrazole derivatives.

High-Throughput Radioligand Displacement Assay (mGluR5)

Causality & Rationale: Highly lipophilic compounds like tosyl-pyrazoles are prone to non-specific binding (NSB) to plasticware and membrane lipids, which artificially inflates apparent affinity. This protocol utilizes Bovine Serum Albumin (BSA) as a lipid sink to maintain the true free concentration of the analyte.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO cells stably expressing human mGluR5 in assay buffer (50 mM HEPES, 1 mM MgCl₂, 0.1% fatty-acid-free BSA, pH 7.4). Homogenize and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Radioligand Incubation: Add 2 nM of [³H]-MPEP (a highly specific mGluR5 NAM) to 96-well plates containing 10 µg of membrane protein per well.

  • Analyte Addition: Dispense the tosyl-aminopyrazole derivative in a 10-point concentration gradient (0.1 nM to 10 µM).

  • Self-Validation Controls:

    • Total Binding (TB): Buffer only (no competitor).

    • Non-Specific Binding (NSB): 10 µM unlabeled MPEP.

  • Filtration & Detection: Incubate for 60 minutes at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce ligand sticking). Wash three times with ice-cold buffer and quantify via liquid scintillation counting.

  • Data Integrity Check: Calculate the Z'-factor using the TB and NSB wells. The plate is only validated and accepted if Z' > 0.6 , ensuring a statistically robust assay window. IC50​ values are then converted to Ki​ using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality & Rationale: Equilibrium metrics ( IC50​ ) fail to capture the temporal dynamics of receptor occupancy. Because the tosyl group drives deep hydrophobic burial, these compounds often exhibit target residence times that dictate their in vivo efficacy. SPR decouples affinity into association ( kon​ ) and dissociation ( koff​ ) rates.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the purified target receptor (e.g., lipid-nanodisc embedded GPCR or purified kinase domain) to a density of 2000-3000 Response Units (RU).

  • Analyte Injection: Flow the tosyl-aminopyrazole analyte over the sensor surface at a rate of 30 µL/min. Use a multi-cycle kinetic approach with concentrations ranging from 0.1x to 10x the estimated Kd​ .

  • Kinetic Measurement: Record the association phase for 180 seconds, followed by a 600-second dissociation phase using running buffer (HBS-EP+ with 2% DMSO).

  • Regeneration: Pulse the surface with 10 mM Glycine-HCl (pH 2.5) for 30 seconds to strip remaining bound ligand without denaturing the receptor.

  • Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ ( Kd​=koff​/kon​ ).

SPR_Workflow N1 Ligand Immobilization N2 Analyte Injection N1->N2 Baseline Set N3 Association Phase N2->N3 Binding N4 Dissociation Phase N3->N4 Buffer Wash N5 Surface Regeneration N4->N5 Acid Pulse N6 Kinetic Analysis N4->N6 Data Fit N5->N1 Next Cycle

Workflow for Surface Plasmon Resonance (SPR) binding kinetics of tosyl-pyrazoles.

Sources

Foundational

An In-Depth Technical Guide to the Metabolite Identification of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine

This guide provides a comprehensive framework for the metabolite identification of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine (MPSP), a novel chemical entity. The principles and methodologies detailed herein a...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the metabolite identification of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine (MPSP), a novel chemical entity. The principles and methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical strategy and practical, field-proven protocols. Our approach is grounded in regulatory expectations for defining a candidate's metabolic fate, a critical step in assessing safety and efficacy.[1][2][3]

Introduction: The "Why" of Metabolite Identification

In drug development, understanding how a new chemical entity (NCE) is transformed within a biological system is not merely an academic exercise; it is a cornerstone of preclinical safety assessment.[2][3] The body's metabolic enzymes, primarily located in the liver, modify xenobiotics to facilitate their excretion.[4][5][6] These modifications can significantly alter a compound's pharmacological activity, duration of action, and toxicity profile. Identifying major metabolites is crucial to:

  • Uncover Active or Reactive Metabolites: A metabolite may be more active than the parent drug or, conversely, may be toxic.

  • Explain Pharmacokinetics: The rate and routes of metabolism dictate a drug's half-life and exposure.[7]

  • Support Safety Studies: Regulatory agencies like the FDA require that any human metabolite comprising a significant portion of the drug-related material in circulation be assessed for its own toxicological profile.[3]

  • Anticipate Drug-Drug Interactions (DDI): Understanding which enzymes metabolize a drug helps predict interactions with co-administered medications.[1][8]

This guide will walk through a logical, multi-step workflow for identifying the metabolites of MPSP, from initial in silico predictions to definitive structural elucidation using advanced analytical techniques.

Foundational Strategy: Predicting Metabolic Fate

Before initiating wet lab experiments, we can predict the likely metabolic "hotspots" on the MPSP molecule. This predictive step is crucial for designing efficient experiments and focusing analytical efforts. The structure of MPSP contains several functional groups susceptible to common metabolic transformations.

MPSP Structure: 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine

Key Structural Motifs & Predicted Transformations:

  • p-Tolyl (4-methylphenyl) Group: The methyl group is a primary target for oxidation by Cytochrome P450 (CYP) enzymes.[9] This can lead to a stepwise oxidation:

    • Hydroxylation: Formation of a benzyl alcohol derivative.

    • Further Oxidation: Subsequent conversion to an aldehyde and then a carboxylic acid.

  • Aminopyrazole Moiety:

    • N-Glucuronidation: The primary amine is a prime candidate for conjugation with glucuronic acid, a major Phase II metabolic pathway that increases water solubility.[4][10][11]

    • N-Acetylation: Another common Phase II reaction for primary amines.[12]

    • Ring Hydroxylation: The pyrazole ring itself can be a substrate for CYP-mediated hydroxylation.[13][14]

  • Sulfonyl Group: Generally, the sulfonamide functional group is metabolically stable.[15] However, N-oxidation of the sulfonamide nitrogen by CYPs is a known, albeit less common, pathway that can produce reactive hydroxylamine metabolites.

The following diagram illustrates these predicted primary metabolic pathways for MPSP.

G cluster_legend Legend cluster_phase1 Phase I Metabolism (CYP450) Phase_I Phase I (Oxidation) Phase_II Phase II (Conjugation) Parent MPSP (Parent Drug) M1 Benzylic Hydroxylation (+16 Da) Parent->M1 + O M3 Pyrazole Ring Hydroxylation (+16 Da) Parent->M3 + O M4 N-Glucuronidation (+176 Da) Parent->M4 + UDPGA M5 N-Acetylation (+42 Da) Parent->M5 + Acetyl-CoA M2 Carboxylic Acid (+30 Da) M1->M2 + O, -2H

Caption: Predicted Phase I and Phase II metabolic pathways of MPSP.

In Vitro Experimental Design: Simulating Liver Metabolism

The cornerstone of early metabolism studies is the use of in vitro systems that contain the primary drug-metabolizing enzymes.[1][3] Human liver microsomes are a subcellular fraction rich in CYP and UDP-glucuronosyltransferase (UGT) enzymes and are a cost-effective, high-throughput tool for initial metabolite screening.[4][10][16]

Workflow for In Vitro Metabolite Generation

The following diagram outlines a standard workflow for generating and analyzing metabolites using human liver microsomes (HLM).

G cluster_incubation Step 1: Incubation cluster_quenching Step 2: Reaction Quenching cluster_analysis Step 3: Analysis A Pool HLM + MPSP (1-10 µM) + Phosphate Buffer B Add Cofactors (NADPH, UDPGA, PAPS) A->B C Incubate at 37°C (0, 15, 30, 60 min) B->C D Add ice-cold Acetonitrile (with Internal Standard) to precipitate protein C->D E Vortex & Centrifuge (10,000g, 10 min) D->E F Collect Supernatant E->F G LC-HRMS Analysis (Metabolite Detection) F->G H Data Processing & Structural Elucidation G->H

Caption: Experimental workflow for in vitro metabolite identification.

Detailed Experimental Protocol: Microsomal Incubation

This protocol provides a self-validating system by including controls to ensure the observed metabolism is enzyme- and cofactor-dependent.

  • Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a stock solution of MPSP in a minimal amount of organic solvent (e.g., DMSO) and dilute it in phosphate buffer (pH 7.4).

    • Prepare a cofactor mix containing NADPH (for Phase I) and UDPGA (for Phase II). For investigating sulfation, PAPS would also be included.[11][17]

  • Incubation Setup (in triplicate):

    • Test incubations: HLM (final conc. 0.5 mg/mL), MPSP (final conc. 5 µM), and cofactor mix in buffer.

    • Negative Control 1 (No Cofactors): HLM + MPSP in buffer. This control verifies that metabolite formation is dependent on the enzymatic cofactors.

    • Negative Control 2 (Heat-Inactivated): Heat-inactivated HLM + MPSP + cofactors. This control confirms that active enzymes are required.

    • Positive Control: A known substrate (e.g., testosterone) incubated under the same conditions to verify the metabolic competency of the HLM batch.[11]

  • Reaction:

    • Pre-incubate all components except cofactors at 37°C for 5 minutes.

    • Initiate the reaction by adding the cofactor mix.

    • At specified time points (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching & Sample Preparation:

    • Immediately add the aliquot to 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (for potential future quantification).

    • Vortex vigorously to precipitate microsomal proteins.

    • Centrifuge at >10,000 g for 10 minutes to pellet the protein.

    • Transfer the clear supernatant to a new plate or vial for LC-MS analysis.

Analytical Strategy: LC-HRMS for Detection and Elucidation

The analytical core of metabolite identification is Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).[18][19] LC separates the complex mixture of parent drug and metabolites, while HRMS provides highly accurate mass data, which is essential for determining elemental compositions.[20]

Data Presentation: LC-HRMS Parameters
ParameterSettingRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for a broad range of polar and non-polar metabolites.[18]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote better ionization (positive mode) and peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting compounds from the C18 column.
Gradient 5% to 95% B over 15 minutesA generic gradient to elute a wide range of metabolites with varying polarities.
MS Instrument Quadrupole Time-of-Flight (Q-TOF) or OrbitrapProvides high mass accuracy (<5 ppm) and high resolution (>20,000 FWHM) for confident formula generation.[20]
Ionization Mode Electrospray Ionization (ESI), Positive & NegativeESI is a soft ionization technique suitable for drug-like molecules. Running in both modes ensures detection of all possible ions.
Acquisition Mode Data-Independent Acquisition (DIA) or Data-Dependent Acquisition (DDA)DIA allows for comprehensive fragmentation data on all ions, while DDA triggers MS/MS on the most abundant ions. Both are powerful for structural elucidation.[21]
Data Interpretation and Structural Elucidation

The process involves comparing the LC-MS data from the test incubations against the negative controls.

  • Metabolite Finding: Use software to search for masses corresponding to the predicted biotransformations (e.g., +16 Da for oxidation, +176 Da for glucuronidation). The high mass accuracy of HRMS allows for filtering out many false positives.

  • Formula Generation: The accurate mass of a potential metabolite is used to generate a list of possible elemental compositions.

  • MS/MS Fragmentation Analysis: The fragmentation pattern (MS/MS spectrum) of a metabolite is compared to that of the parent drug. Key structural fragments that remain unchanged confirm the core structure, while fragments that show a mass shift pinpoint the location of the metabolic modification. For example, if a fragment corresponding to the p-tolylsulfonyl moiety shows a +16 Da shift, it confirms oxidation occurred on that part of the molecule.

In Vivo Considerations and Cross-Species Comparison

While in vitro studies are excellent for initial screening, they must be complemented by in vivo studies.[2] It is a regulatory expectation to analyze plasma and excreta from animal toxicology species and early human trials to ensure that animal models are exposed to the same major metabolites as humans.[3] Any "disproportionate" human metabolite (present at much higher levels in humans than in test animals) may require separate safety testing.[3]

Conclusion

The metabolite identification of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine is a systematic process that integrates predictive science with robust experimental and analytical methodologies. By following the structured approach outlined in this guide—from in silico prediction and controlled in vitro incubations to advanced LC-HRMS analysis—researchers can confidently and efficiently characterize the metabolic fate of this NCE. This critical data package is indispensable for making informed decisions throughout the drug development pipeline, ultimately ensuring the safety and success of a potential new therapeutic agent.

References

  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. U.S. Food and Drug Administration. [Link]

  • Gajula, S. N. R., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • Guidance for Industry: In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. U.S. Food and Drug Administration. [Link]

  • Guidance for Industry: Safety Testing of Drug Metabolites. U.S. Food and Drug Administration. [Link]

  • Wang, C., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology. [Link]

  • Kosok, M. (n.d.). HRMS DIA Workflow for Combined Targeted and Untargeted Compound Identification in Metabolomics. Shimadzu Asia Pacific. [Link]

  • Gajula, S. N. R. (2023). (PDF) In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need? [Link]

  • Doue, M., et al. (2021). An optimized LC-HRMS untargeted metabolomics workflow for multi-matrices investigations in the three-spined stickleback. PLOS One. [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Evotec. (2020). January 2020 US FDA In Vitro DDI Guidance. [Link]

  • Popović, J., et al. (2017). ANTIMICROBIAL SULFONAMIDE DRUGS. Advanced technologies. [Link]

  • Botrè, F., et al. (2023). LC-HRMS-based metabolomics workflow: An alternative strategy for metabolite identification in the antidoping field. ResearchGate. [Link]

  • Zhou, B., et al. (2012). LC-MS-based metabolomics. SciSpace. [Link]

  • Botrè, F., et al. (2023). LC-HRMS based metabolomics workflow: an alternative strategy for metabolite identification in the anti-doping field. PubMed. [Link]

  • Koba, M., & Koba, K. (2016). Major metabolites of sulfonamide antibiotics. ResearchGate. [Link]

  • Obach, R. S. (2004). In vitro drug metabolism using liver microsomes. PubMed. [Link]

  • Al-Suhaimi, E. A. (2016). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [Link]

  • Zhou, J., et al. (2006). Metabolism and effect of para-toluene-sulfonamide on rat liver microsomal cytochrome P450 from in vivo and in vitro studies. PubMed. [Link]

  • International Journal of Nano Research & Development. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • PubChem. (2026). p-Toluenesulfonic acid. [Link]

  • New Journal of Chemistry. (n.d.). Review: biologically active pyrazole derivatives. [Link]

  • Elguero, J., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Kharl, R. K., et al. (2025). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]

  • Nakajima, T., et al. (1998). Toluene metabolism by cDNA-expressed human hepatic cytochrome P450. PubMed. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Robust, Validated HPLC Method for the Quantification of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine

Abstract This document provides a comprehensive guide to the development and validation of a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(4-methylphenyl)sulfonyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the development and validation of a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine. This compound, featuring both a sulfonamide and a pyrazole moiety, is representative of structures with significant interest in pharmaceutical development. The accurate determination of its concentration is paramount for quality control, stability testing, and pharmacokinetic studies. This guide follows a logical, science-driven approach, explaining the causality behind each methodological choice, from initial analyte assessment to full validation according to ICH Q2(R2) guidelines. Detailed protocols, data interpretation, and visual workflows are provided to enable researchers, scientists, and drug development professionals to implement or adapt this method effectively.

Foundational Principles: Analyte Characterization

A successful analytical method begins not with the instrument, but with a thorough understanding of the analyte. The chemical structure of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine dictates its behavior in a chromatographic system.

  • Structure:

    • p-Toluenesulfonyl Group: This group is moderately non-polar due to the tolyl (methylphenyl) moiety but also possesses polar character from the sulfonyl (SO₂) function.

    • Pyrazol-5-amine Group: The pyrazole ring is aromatic, and the amine group (-NH₂) provides a site for protonation, making its charge and polarity highly dependent on pH. The presence of nitrogen atoms makes this part of the molecule polar.

  • Predicted Physicochemical Properties:

    • Polarity: The molecule possesses both hydrophobic (phenyl ring) and hydrophilic (sulfonyl, amine, pyrazole nitrogens) regions, suggesting it is a moderately polar compound. This makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), the most common mode of separation.[1] In RP-HPLC, polar molecules have a stronger affinity for the mobile phase and elute earlier, while non-polar molecules are more retained by the stationary phase.

    • UV Absorbance: The presence of aromatic rings (phenyl and pyrazole) strongly suggests the molecule will absorb UV light, making UV/Vis or Photodiode Array (PDA) detection a suitable and cost-effective choice. The first experimental step in the lab should be to run a UV-Vis scan of the analyte in the likely mobile phase to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity. For similar pyrazole derivatives, detection wavelengths often fall in the 200-350 nm range.[2][3]

    • Ionization (pKa): The amine group is basic and will be protonated (become positively charged) at a pH below its pKa. The sulfonamide nitrogen can be weakly acidic. Controlling the mobile phase pH is therefore critical to ensure a consistent ionization state, which in turn ensures reproducible retention times and good peak shape. Operating at a pH at least 2 units away from the analyte's pKa is a common strategy.

The Method Development Workflow: A Rationale-Driven Approach

Method development is a systematic process of selecting and optimizing parameters to achieve a desired separation. The goal is a method that is specific, robust, and fit for its intended purpose.

G cluster_screening Screening Phase cluster_optimization Optimization Phase start Analyte Characterization (UV Scan, Solubility, pKa Estimation) mode_select Mode & Detector Selection (RP-HPLC, PDA Detector) start->mode_select screening Parameter Screening mode_select->screening optimization Method Optimization screening->optimization Select best initial conditions col Column Chemistry (C18, Phenyl-Hexyl, Polar-Embedded) sol Organic Solvent (Acetonitrile vs. Methanol) validation Full Method Validation (ICH Q2 Guidelines) optimization->validation Finalize Method ph Mobile Phase pH grad Gradient Profile flow Flow Rate & Temperature

Caption: HPLC Method Development and Validation Workflow.

Phase 1: Initial Screening

The objective of this phase is to find a suitable starting point for the separation.

  • Column Selection:

    • C18 (ODS): The workhorse of RP-HPLC. A good C18 column is the default starting point due to its versatility and hydrophobic retention mechanism.[1]

    • Phenyl-Hexyl: This phase offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analyte. This can be particularly effective for molecules containing aromatic systems. The choice of organic solvent is critical here, as methanol often enhances π-π interactions more effectively than acetonitrile.[4]

    • Polar-Embedded/Polar-Endcapped: These columns contain polar functional groups (e.g., amide, carbamate) embedded within the alkyl chains. They offer balanced retention for polar compounds and are more stable in highly aqueous mobile phases, which can be necessary for retaining polar analytes.[5]

  • Mobile Phase Selection:

    • Aqueous Component: A buffered solution is essential to control the pH. Phosphate and acetate buffers are common choices. For this method, a 0.1% formic acid solution (pH ~2.7) is a good starting point. It is volatile, making it compatible with mass spectrometry if the method is ever transferred, and at this low pH, the amine group on the analyte will be fully protonated, promoting sharp peak shapes.

    • Organic Component: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents. They differ in elution strength and selectivity.[4] ACN is generally a stronger solvent and has lower viscosity. It is recommended to screen both to see which provides better resolution and peak shape.

Phase 2: Method Optimization

Once initial conditions providing retention are found, the focus shifts to refining the separation.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve solubility of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous solubility barriers associated wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous solubility barriers associated with 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine .

Rather than relying on trial and error, this guide deconstructs the physical chemistry of your target molecule to provide a deterministic, self-validating approach to formulation.

Physicochemical Profiling & Causality

To effectively solubilize 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine, we must first understand the molecular forces driving its precipitation. The poor aqueous solubility of this compound is fundamentally driven by two opposing structural features[1]:

  • The Tosyl Group (4-methylphenylsulfonyl): This bulky, highly lipophilic moiety strongly resists aqueous solvation. It dominates the molecule's partition coefficient (LogP) and creates a massive hydrophobic surface area.

  • The Aminopyrazole Core: While the primary 5-amine offers theoretical hydrogen bonding, the pyrazole ring's aromaticity and planarity facilitate tight intermolecular π-π stacking, leading to high crystal lattice energy[2]. Furthermore, the strongly electron-withdrawing sulfonyl group pulls electron density away from the pyrazole core, significantly reducing the basicity (pKa) of the 5-amine. This renders standard pH-driven salt formation highly inefficient.

Because simple pH adjustment will likely fail, we must rely on host-guest complexation or dielectric constant manipulation (co-solvency) .

Diagnostic Workflow

G A 2-(4-methylphenyl)sulfonyl- 1,3-dihydropyrazol-5-amine (Aqueous Insoluble) B Assess Amine pKa (pH Manipulation) A->B C pKa < 4 (Weak Base) Protonation Inefficient B->C If poorly basic D Tosyl Group Shielding (Cyclodextrin Complexation) C->D Hydrophobic cavity E Lattice Energy Disruption (Co-solvents: PEG 400) C->E Dielectric reduction F Self-Validating Assay (HPLC + DLS <10nm) D->F Confirm inclusion E->F Confirm solvation

Decision matrix for solubilizing the target aminopyrazole.

Quantitative Excipient Selection

Based on the physicochemical profile of tosylated sulfonamides and pyrazoles, the following table summarizes the expected performance of various solubilization strategies[3],[4].

Solubilization StrategyExcipient / ReagentMechanism of Action (Causality)Expected Solubility Enhancement Factor (SEF)
Host-Guest Complexation Hydroxypropyl-β-Cyclodextrin (HP-β-CD)The 6.0–6.5 Å non-polar cavity perfectly encapsulates the hydrophobic tosyl moiety, shielding it from water[5].50x - 150x
Co-solvency PEG 400 (20-40% v/v)Reduces the aqueous dielectric constant, disrupting the water H-bond network to match the drug's polarity[4].20x - 80x
Micellar Solubilization Polysorbate 80 (Tween 80)Entrapment of the highly lipophilic pyrazole core within the hydrophobic micelle interior.10x - 30x
pH Adjustment 0.1M HCl (pH < 2.0)Attempted protonation of the 5-amine group. (Limited by the electron-withdrawing sulfonyl group).< 5x

Self-Validating Experimental Protocols

Protocol A: Host-Guest Complexation via HP-β-CD (The Gold Standard)

Causality: Cyclodextrins have proven highly effective for sulfonamide derivatives because the hydrophobic cavity selectively binds the aromatic tosyl group, leaving the hydrophilic exterior to interact with the aqueous media[3].

Step-by-Step Methodology:

  • Preparation: Prepare a series of aqueous HP-β-CD solutions ranging from 0 to 20% (w/v) in purified water or your target biological buffer (e.g., PBS, pH 7.4).

  • Equilibration: Add an excess amount (e.g., 10 mg/mL) of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine to each vial.

  • Agitation: Seal the vials and place them on an orbital shaker at 37°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the samples at 10,000 x g for 15 minutes to pellet the undissolved API, then carefully filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Self-Validation Check (Critical): Before quantifying via HPLC, analyze the filtrate using Dynamic Light Scattering (DLS).

    • Success: A true molecular inclusion complex will exhibit a Z-average particle size of < 10 nm .

    • Failure: If the DLS shows particles > 50 nm, the drug has formed a nanosuspension or aggregate, meaning complexation failed and the cyclodextrin ratio must be increased.

  • Quantification: Dilute the validated filtrate in methanol and quantify the solubilized drug via HPLC-UV.

Protocol B: Co-Solvent System Optimization

Causality: If cyclodextrins are incompatible with your downstream assay, co-solvents like PEG 400 or Propylene Glycol (PG) can be used to lower the polarity of the aqueous phase[4].

Step-by-Step Methodology:

  • Stock Creation: Dissolve the API completely in 100% PEG 400 to create a highly concentrated stock solution (e.g., 50 mM).

  • Titration: Slowly titrate the PEG 400 stock into your aqueous buffer under vigorous vortexing.

  • Self-Validation Check: Monitor the solution visually and via UV-Vis absorbance at 600 nm (turbidity assay). If the absorbance at 600 nm rises above 0.05, precipitation has occurred. The maximum volume of buffer added before the turbidity spikes dictates your absolute solubility limit for that specific co-solvent ratio.

Troubleshooting & FAQs

Q1: Why does my compound precipitate immediately when I dilute my PEG 400 stock solution into my aqueous assay buffer? A1: Co-solvents rely on a logarithmic relationship with the dielectric constant of the mixture. When you dilute the PEG 400 stock into an aqueous buffer, the dielectric constant of the micro-environment rapidly increases, causing the highly lipophilic tosyl group to immediately crash out of solution[4]. To fix this, you must maintain a minimum threshold of the co-solvent (often 10-20% v/v) in the final assay volume, not just in the stock.

Q2: I tried acidifying the media to protonate the 5-amine, but solubility barely improved. Why? A2: This is a classic electronic effect. The strongly electron-withdrawing sulfonyl group (adjacent to the pyrazole ring) pulls electron density away from the conjugated system. This drastically reduces the electron pair availability on the 5-amine, lowering its pKa to a point where standard acidic buffers (pH 3-4) are insufficient to protonate it[1]. You are dealing with a neutral, highly lipophilic molecule under physiological conditions. Switch to cyclodextrin complexation.

Q3: Can I combine HP-β-CD and ethanol to get a synergistic solubility enhancement? A3: No, avoid this. While it seems logical to combine two solubility techniques, co-solvents like ethanol or DMSO can actually destabilize cyclodextrin inclusion complexes. The organic solvent molecules competitively bind inside the hydrophobic cavity of the cyclodextrin, evicting your tosylated aminopyrazole and causing it to precipitate[6]. Stick to purely aqueous buffers when using cyclodextrins.

References

  • Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem. 1

  • Improving solubility of pyrazole derivatives for reaction. BenchChem. 2

  • Cyclodextrin complexes of sulfonamide carbonic anhydrase inhibitors as long-lasting topically acting antiglaucoma agents. PubMed. 3

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. 5

  • Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. Asian Journal of Pharmaceutics. 4

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. 6

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine

Welcome to the technical support guide for the synthesis of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, enabling you to optimize reaction yields and product purity. The guidance provided herein is based on established principles of pyrazole synthesis and practical, field-proven insights.

The target molecule, 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine, belongs to the valuable class of 5-aminopyrazoles, which are crucial scaffolds in medicinal and agricultural chemistry.[1][2] The most versatile and widely adopted synthetic strategy for this class of compounds is the cyclocondensation reaction between a hydrazine derivative and a β-ketonitrile or its equivalent.[1][3] This guide will focus on troubleshooting this specific pathway.

General Reaction Scheme

The synthesis proceeds via the condensation of 4-methylbenzenesulfonohydrazide (tosylhydrazine) with an activated β-cyanovinyl ether, such as (E)-ethyl 2-cyano-3-ethoxyacrylate. The reaction involves two key stages: the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield the desired 5-aminopyrazole ring system.[1][4]

Reactants:

  • 4-methylbenzenesulfonohydrazide (Tosylhydrazine)

  • (E)-ethyl 2-cyano-3-ethoxyacrylate (or similar β-ketonitrile precursor)

Product:

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate (Intermediate for the target amine if starting with the acrylate) or directly the target amine if a simpler β-ketonitrile is used. Note: The title compound lacks the 4-carboxylate group, implying a simpler precursor like 3-ethoxyacrylonitrile or subsequent decarboxylation might be involved. This guide addresses the core pyrazole formation.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific experimental issues in a problem-solution format.

Q1: My reaction yield is critically low, or I have failed to isolate any product. What are the most likely causes?

Low or nonexistent yield is the most common issue, typically stemming from one of three areas: starting material integrity, reaction conditions, or premature termination at the intermediate stage.

  • Integrity of Starting Materials:

    • Tosylhydrazine Quality: 4-methylbenzenesulfonohydrazide can degrade upon prolonged storage, especially if exposed to moisture or air. It is advisable to use a freshly opened bottle or to verify the purity of older stock by melting point or NMR spectroscopy.

    • β-Ketonitrile Precursor Instability: The β-ketonitrile precursor, such as 3-ethoxyacrylonitrile, is susceptible to hydrolysis, particularly in the presence of acidic or basic impurities.[5] Ensure its purity and handle it under anhydrous conditions where possible.

  • Suboptimal Reaction Conditions:

    • Temperature: The intramolecular cyclization step often requires thermal energy to overcome the activation barrier. If the reaction is run at too low a temperature, it may stall after forming the initial hydrazone intermediate.[4][5] Refluxing in a suitable solvent like ethanol or dioxane is a common practice.[4][6]

    • Solvent Choice: The polarity and boiling point of the solvent are critical. Protic solvents like ethanol can facilitate proton transfer steps, while aprotic polar solvents like DMF or dioxane can allow for higher reaction temperatures and may be necessary for less reactive substrates.[6]

  • Stable Intermediate Formation: The hydrazone formed after the initial condensation can be quite stable. The failure to cyclize is a frequent cause of low yield. To drive the reaction forward, consider increasing the temperature, extending the reaction time, or introducing a catalyst.[5]

Q2: I've isolated a product, but my characterization (NMR, MS) suggests it's not the target aminopyrazole. What could it be?

The most probable unintended product is the uncyclized hydrazone intermediate.

  • Identifying the Hydrazone Intermediate: The hydrazone will have a distinct spectroscopic signature compared to the final pyrazole. For instance, the 1H NMR will show characteristic signals for the vinyl protons and will lack the aromatic N-H and amino (-NH2) signals of the pyrazole ring. Mass spectrometry will show a molecular weight corresponding to the combined reactants minus a molecule of ethanol (if starting from the ethoxyacrylate).

  • Promoting Cyclization: If you have isolated the stable hydrazone, you can often convert it to the final product. Redissolve the intermediate in a suitable solvent (e.g., ethanol, acetic acid, or DMF) and heat to reflux, optionally with an acid or base catalyst, to promote the intramolecular cyclization.[5]

Q3: The reaction is sluggish and incomplete, with significant amounts of starting material remaining. How can I improve the conversion rate?

  • Stoichiometry Adjustment: While a 1:1 molar ratio is theoretically required, using a slight excess (1.1 to 1.2 equivalents) of the hydrazine derivative can help drive the reaction to completion, especially if the β-ketonitrile precursor is prone to side reactions like hydrolysis.[5]

  • Catalysis: The reaction can be catalyzed by either acid or base.

    • Acid Catalysis: A catalytic amount of acetic acid or hydrochloric acid can protonate the carbonyl/ether group of the β-ketonitrile precursor, making it more electrophilic and accelerating the initial nucleophilic attack by the hydrazine.[7]

    • Base Catalysis: A base, such as potassium carbonate or sodium ethoxide, can deprotonate the hydrazine, increasing its nucleophilicity.[6] Strong bases like potassium tert-butoxide (t-BuOK) have also been used effectively in pyrazole synthesis.[8]

Q4: My crude product is highly impure, and purification by recrystallization is ineffective. What are my options?

  • Aqueous Workup: Before recrystallization, ensure a thorough workup. Precipitating the crude product by pouring the reaction mixture into a large volume of ice-water is a standard procedure that helps remove highly polar impurities and inorganic salts.[9]

  • Solvent Washes: Wash the filtered crude solid sequentially with water, followed by a cold, non-polar organic solvent (e.g., diethyl ether, hexane) to remove residual starting materials and non-polar byproducts.

  • Chromatography: If impurities co-crystallize with the product, silica gel column chromatography is the most effective purification method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for this pyrazole synthesis?

The reaction is a classic example of a condensation-cyclization sequence:

  • Nucleophilic Attack: The terminal nitrogen atom of the tosylhydrazine acts as a nucleophile, attacking the electrophilic carbon of the β-ketonitrile precursor.

  • Intermediate Formation: This leads to the formation of a hydrazone intermediate, typically with the elimination of a small molecule like ethanol or water.[1]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone moiety then performs an intramolecular nucleophilic attack on the carbon of the nitrile group.

  • Tautomerization: The resulting cyclized intermediate undergoes tautomerization to form the stable, aromatic 5-aminopyrazole ring system.

G Reactants Tosylhydrazine + β-Ketonitrile Precursor Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation (-EtOH / -H2O) Cyclized Cyclized Intermediate (Non-aromatic) Hydrazone->Cyclized Intramolecular Nucleophilic Attack Product 2-(4-methylphenyl)sulfonyl- 1,3-dihydropyrazol-5-amine Cyclized->Product Tautomerization

Caption: Reaction mechanism workflow for 5-aminopyrazole synthesis.

Q2: Why is regioselectivity generally not a concern in this specific synthesis?

Regioselectivity becomes an issue when using unsymmetrical reagents that can lead to two different constitutional isomers.[10][11] In this case, while the tosylhydrazine is unsymmetrical (one nitrogen is attached to the tosyl group, the other is not), the final product structure is determined by which nitrogen attacks which electrophilic center. The established mechanism for β-ketonitriles leads to the 5-aminopyrazole structure.[1] The formation of the alternative isomer, a 3-aminopyrazole, is generally not observed under these conditions.

Q3: Can I use hydrazine hydrate first and then add the tosyl chloride?

This is not a recommended pathway. Attempting to first form the parent 5-aminopyrazole and then sulfonylate the ring nitrogen often leads to a mixture of products. N-sulfonylation can occur at either of the two ring nitrogens, and the amino group itself could also react, leading to poor selectivity and a complex purification process. The convergent approach of starting with tosylhydrazine is superior for ensuring the desired isomer is formed.

Data & Protocols

Table 1: Summary of Optimized Reaction Parameters
ParameterRecommended ConditionRationale & Key Considerations
Solvent Absolute EthanolGood solubility for reactants, protic nature aids mechanism, and allows for reflux at a moderate temperature (~78 °C).[4]
Dioxane or DMFHigher boiling points for less reactive substrates or to accelerate slow cyclization steps.[6]
Temperature RefluxEssential for driving the intramolecular cyclization step to completion.[4]
Catalyst None (Thermal) or catalytic Acetic AcidThe reaction often proceeds thermally. Acetic acid can be added to accelerate the initial condensation if it is slow.[4]
Reaction Time 12 - 24 hoursMonitor by TLC (Thin Layer Chromatography) until the starting materials are consumed.
Workup Precipitation in ice-waterEfficiently separates the organic product from inorganic salts and polar solvents like DMF.[9]
Experimental Protocol: Synthesis of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate

This protocol is adapted from a known procedure for a structurally similar compound and serves as a validated starting point for optimization.[4]

  • Reaction Setup: To a solution of 4-methylbenzenesulfonohydrazide (1.86 g, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser, add (E)-ethyl 2-cyano-3-ethoxyacrylate (1.69 g, 10 mmol).

  • Heating: Heat the reaction mixture to reflux and maintain for 16-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane:ethyl acetate as the mobile phase).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Purification: Triturate the resulting solid or concentrated residue with cold diethyl ether, filter, and wash the solid with additional cold ether.

  • Recrystallization: Recrystallize the crude product from absolute ethanol to afford the pure compound as a solid.

Troubleshooting Workflow Diagram

G start Low / No Yield check_sm 1. Verify Starting Material Purity (Tosylhydrazine, β-Ketonitrile) start->check_sm sm_ok Purity Confirmed? check_sm->sm_ok check_cond 2. Analyze Reaction Conditions cond_temp Increase Temperature (Reflux) check_cond->cond_temp cond_time Increase Reaction Time check_cond->cond_time cond_cat Add Catalyst (Acid or Base) check_cond->cond_cat check_int 3. Check for Stable Intermediate int_found Isolate & Characterize Major Byproduct check_int->int_found sm_ok->start No, Purify/Replace sm_ok->check_cond Yes cond_temp->check_int cond_time->check_int cond_cat->check_int int_is_hydrazone Byproduct is Hydrazone? int_found->int_is_hydrazone int_is_hydrazone->start No, Re-evaluate Reaction Path resubmit Resubmit Hydrazone to Cyclization Conditions (Heat +/- Catalyst) int_is_hydrazone->resubmit Yes success Yield Optimized resubmit->success

Caption: A logical workflow for troubleshooting low yield issues.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • Formal [4 + 2] combined ionic and radical approach of vinylogous enaminonitriles to access highly substituted sulfonyl pyridazines. PMC. [Link]

  • Process for the preparation of 4-aminopyrazole derivatives.
  • Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles. ACS Publications. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Publishing. [Link]

  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. [Link]

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. PMC. [Link]

  • The synthesis route of 5-aminopyrazole derivatives 2a–g. ResearchGate. [Link]

  • Recent advances in the application of b-ketonitriles as multifunctional intermediates in organic chemistry. Semantic Scholar. [Link]

  • Process for preparation of aminopyrazole.
  • Synthesis of 4-[5-substituted or unsubstituted phenyl)-3-substituted-1H-pyrazol-1-yl]benzenesulfonamides.
  • Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research. [Link]

  • Minimizing Side Reactions in Classical Pyrazole Synthesis from β - Oxonitriles: The Use of Acetylhydrazine. ResearchGate. [Link]

  • Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]

  • Shapiro reaction. Wikipedia. [Link]

Sources

Troubleshooting

Troubleshooting false positives in 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine high-throughput screening

Target Compound Liability: 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine Application: High-Throughput Screening (HTS) Triage & Hit-to-Lead Optimization Welcome to the Technical Support Center. As a Senior Applica...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound Liability: 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine Application: High-Throughput Screening (HTS) Triage & Hit-to-Lead Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically deconstruct and troubleshoot false-positive readouts associated with 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine. This compound contains a lipophilic tosyl group paired with a pyrazole-amine core—a structural combination that frequently triggers assay interference mechanisms, leading to wasted resources in hit-to-lead optimization[1].

Below, we explore the causality behind these artifacts and provide self-validating protocols to ensure the scientific integrity of your screening data.

Part 1: The Causality of Assay Interference

Before running secondary assays, it is critical to understand why this specific molecule flags as a false positive. The structural features of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine make it susceptible to two primary modes of interference, alongside reporter-specific artifacts.

  • Colloidal Aggregation (SCAMs): Small, Colloidally Aggregating Molecules (SCAMs) are the most common cause of assay artifacts in HTS campaigns[2]. Driven by the hydrophobic 4-methylphenyl moiety, this compound can spontaneously self-assemble in aqueous buffers when its concentration exceeds the Critical Aggregation Concentration (CAC)[3]. These nano-colloids non-specifically sequester and denature target proteins, mimicking true enzyme inhibition[3].

  • Chemical Reactivity (PAINS): Pan-Assay Interference Compounds (PAINS) function as reactive chemicals rather than target-specific drugs[4]. The sulfonyl group is a known electrophilic center. Under assay conditions, the compound may act as a sulfonylating agent, covalently modifying nucleophilic residues (e.g., cysteine thiols) on the target protein[5].

Mechanisms cluster_scam Liability 1: Colloidal Aggregation cluster_pains Liability 2: Chemical Reactivity Compound 2-(4-methylphenyl)sulfonyl- 1,3-dihydropyrazol-5-amine Colloid Formation of Nano-colloids (> Critical Aggregation Conc.) Compound->Colloid Hydrophobic Self-Assembly Electrophile Electrophilic Sulfonyl Group Compound->Electrophile Structural Liability Denature Non-specific Protein Sequestration & Inhibition Colloid->Denature Protein Adsorption Covalent Covalent Modification of Protein Nucleophiles (e.g., Cys) Electrophile->Covalent Thiol Attack

Fig 1: Dual mechanisms of HTS interference for the tosyl-pyrazole derivative.

Part 2: Troubleshooting FAQs & Self-Validating Protocols

Q1: My primary screen yielded an IC50 of 5 µM. How do I determine if this is driven by colloidal aggregation?

The Causality: Aggregation is highly sensitive to non-ionic detergents. Detergents like Triton X-100 intercalate into the colloidal particles, lowering the local concentration of the compound below its CAC. This dissolves the aggregates and abruptly reverses the false-positive inhibition[3].

Protocol 1: Detergent-Reversibility Assay

  • Prepare the standard HTS assay buffer, splitting it into two batches: one standard, and one supplemented with 0.01% (v/v) Triton X-100 .

  • Perform a 10-point dose-response titration of the compound (0.1 µM to 100 µM) in both buffers.

  • Incubate the compound with the target protein for 15 minutes prior to adding the substrate.

  • Calculate the IC50 shift between the two conditions.

  • Self-Validation System:

    • Positive Control: Include Evans Blue or tetraiodophenolphthalein (known SCAMs). The assay is only valid if their IC50 right-shifts by >10-fold in the detergent buffer.

    • Negative Control: Include a known, well-behaved competitive inhibitor of your target. Its IC50 must remain unchanged across both buffers.

Q2: The activity was NOT reversed by Triton X-100. Could the compound be a reactive PAINS?

The Causality: If the compound is not aggregating, the sulfonyl group may be acting as an electrophile, resulting in irreversible covalent modification[5]. We can test this by introducing a surrogate biological nucleophile, such as Glutathione (GSH), to trap the reactive species.

Protocol 2: Electrophilic Reactivity (GSH Trapping via LC-MS)

  • Prepare a 10 µM solution of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine in a physiological buffer (pH 7.4).

  • Add 100 µM of reduced Glutathione (GSH) to the mixture.

  • Incubate at room temperature for 60 minutes.

  • Analyze the mixture via LC-MS, scanning for the depletion of the parent mass and the appearance of a mass corresponding to the[M+GSH] sulfonyl adduct.

  • Self-Validation System:

    • Positive Control: Isothiazolone (rapidly forms a GSH adduct).

    • Negative Control: Acetaminophen (remains unreactive without metabolic activation). The MS run is only validated if the isothiazolone adduct is detected while the acetaminophen remains intact.

Q3: We are using a cell-based luciferase reporter assay. Could the compound be interfering directly with the readout?

The Causality: Firefly luciferase is frequently used in HTS campaigns, but it is highly susceptible to inhibition by small molecules[6]. Aromatic heterocycles can competitively bind the luciferin pocket, artificially reducing luminescence and mimicking a positive biological hit[5].

Protocol 3: Luciferase Counter-Screen

  • Utilize a recombinant Firefly Luciferase biochemical assay (independent of your biological target).

  • Titrate the compound (1 µM to 50 µM) directly against the recombinant luciferase in the presence of ATP and luciferin.

  • Measure luminescence. A dose-dependent decrease in signal confirms the compound is a reporter artifact.

  • Self-Validation System:

    • Positive Control: PTC124 (a known luciferase inhibitor). The screen is valid only if PTC124 shows dose-dependent signal quenching.

    • Negative Control: DMSO vehicle.

Workflow Hit Primary HTS Hit Triton Step 1: Detergent Assay (+ 0.01% Triton X-100) Hit->Triton SCAM Activity Lost: Colloidal Aggregator Triton->SCAM Yes GSH Step 2: Reactivity Screen (LC-MS + Glutathione) Triton->GSH No PAINS Adduct Formed: Reactive PAINS GSH->PAINS Yes Luc Step 3: Reporter Screen (Luciferase Assay) GSH->Luc No Artifact Luciferase Inhibited: Assay Artifact Luc->Artifact Yes Valid True Hit: Proceed to Lead Opt Luc->Valid No

Fig 2: Step-by-step triage workflow to isolate true biological hits from assay artifacts.

Part 3: Quantitative Triage Matrix

To streamline your data interpretation, compare your experimental readouts against this standardized matrix. A true biological hit must maintain its potency across orthogonal conditions without exhibiting reactivity or reporter inhibition.

Diagnostic AssayExpected Readout: True PositiveExpected Readout: SCAMExpected Readout: Reactive PAINSExpected Readout: Luciferase Artifact
Primary Screen IC50 < 10 µM (Standard slope)< 10 µM (Steep Hill slope)< 10 µM (Time-dependent)< 10 µM
+ 0.01% Triton X-100 IC50 Unchanged > 100 µM (Activity lost)UnchangedUnchanged
GSH LC-MS Trapping No Adduct No Adduct+[M+GSH] Adduct detectedNo Adduct
Luciferase Counter-screen Inactive InactiveInactiveActive (Inhibits Luc)
Dynamic Light Scattering (DLS) No particles Particles > 50 nmNo particlesNo particles

Part 4: References

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. National Institutes of Health (PMC).

  • Colloidal aggregation: from screening nuisance to formulation nuance. National Institutes of Health (PMC).

  • High-Accuracy Model To Flag False Positive Hits in Luciferase HTS Assays. ACS Publications.

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. National Institutes of Health (PMC).

  • How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles. ACS Publications.

  • SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules. University of North Carolina.

Sources

Optimization

Overcoming matrix effects in 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine chromatography

Technical Support Center: Overcoming Matrix Effects in 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine LC-MS/MS Chromatography Welcome to the Advanced Bioanalytical Support Center. This portal is designed for resea...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Matrix Effects in 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine LC-MS/MS Chromatography

Welcome to the Advanced Bioanalytical Support Center. This portal is designed for researchers and drug development professionals dealing with the quantification of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine (a tosyl-aminopyrazole derivative) in complex biological matrices. Due to its specific physicochemical properties, this compound is highly susceptible to ionization suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide provides diagnostic frameworks, validated experimental protocols, and regulatory-aligned strategies to systematically eliminate these interferences.

Part 1: Knowledge Base & Diagnostic FAQs

Q1: Why does the MS signal for 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine fluctuate unpredictably between different patient plasma lots? Root Cause: The fluctuation is driven by endogenous glycerophosphocholines (phospholipids) co-eluting with your analyte. The Mechanism: Your analyte contains an aminopyrazole ring (a weak base, pKa ~4.5–5.5) and is typically analyzed in positive electrospray ionization (ESI+) mode. Phospholipids contain a permanent quaternary ammonium charge. When both the protonated aminopyrazole and the phospholipids elute into the ESI source simultaneously, the highly surface-active lipids aggressively outcompete your analyte for space on the droplet surface[1]. This charge competition prevents the tosyl-aminopyrazole from transitioning into the gas phase, resulting in severe signal suppression[2].

Q2: How do I definitively prove that phospholipids are causing the ion suppression? Diagnostic Action: Perform a post-column infusion experiment[3]. By continuously infusing a neat standard of the tosyl-aminopyrazole post-column while injecting a blank plasma extract, you can map the exact retention time zones where suppression occurs[4]. Simultaneously monitoring the precursor ion scan for m/z 184 (the characteristic fragment for the phosphocholine headgroup) will reveal a direct inverse correlation: where m/z 184 spikes, your analyte signal will dip[5].

Q3: How must I quantitatively report this matrix effect for FDA compliance? Regulatory Standard: According to the FDA M10 Bioanalytical Method Validation Guidance, you must evaluate matrix effects using at least six independent lots of blank matrix[6]. You must calculate the Matrix Factor (MF) using the post-extraction spike method pioneered by Matuszewski[2]. The Internal Standard (IS)-normalized MF must demonstrate a coefficient of variation (CV) of <15% across all lots[7].

Part 2: Visualized Diagnostic Workflows

To systematically troubleshoot and validate your assay, rely on the following causal and procedural models.

G N1 Biological Matrix (Plasma/Serum) N2 Standard Protein Precipitation (PPT) N1->N2 Extraction N3 Co-extraction of Glycerophosphocholines N2->N3 Incomplete Cleanup N4 ESI+ Source Droplet Surface N3->N4 Co-elution N5 Charge Competition (Lipids > Analyte) N4->N5 Ionization N6 Ion Suppression of Tosyl-Aminopyrazole N5->N6 Signal Loss

Mechanism of ESI+ ion suppression by endogenous plasma phospholipids.

G SetA Set A: Neat Standard (Analyte in Solvent) MF Matrix Factor (MF) MF = B / A SetA->MF PE Process Efficiency (PE) PE = C / A SetA->PE SetB Set B: Post-Extraction Spike (Blank Matrix + Analyte) SetB->MF RE Extraction Recovery (RE) RE = C / B SetB->RE SetC Set C: Pre-Extraction Spike (Analyte + Matrix -> Extract) SetC->RE SetC->PE

Matuszewski workflow for quantitative assessment of LC-MS/MS matrix effects.

Part 3: Step-by-Step Experimental Protocols

To overcome the matrix effects identified above, simple Protein Precipitation (PPT) is insufficient[5]. Because 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine contains both a basic amine and a hydrophobic tosyl group, it is an ideal candidate for Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) .

Protocol: MCX SPE for Tosyl-Aminopyrazole Extraction

Causality Check: This protocol leverages the basicity of the aminopyrazole. By acidifying the sample, the analyte becomes positively charged and binds tightly to the sulfonic acid groups on the MCX sorbent. This allows us to wash away neutral lipids and hydrophobic interferences (using 100% methanol) before releasing the analyte with a high-pH elution[3].

Step 1: Sample Pre-treatment

  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for any residual matrix effects[8].

  • Add 300 µL of 2% Phosphoric Acid (H₃PO₄) in water. Why? This disrupts protein-drug binding and lowers the pH well below the pKa of the aminopyrazole, ensuring 100% protonation.

Step 2: Sorbent Conditioning

  • Condition a 30 mg/1 mL MCX SPE cartridge with 1 mL of Methanol.

  • Equilibrate with 1 mL of LC-MS grade Water.

Step 3: Loading and Washing

  • Load the acidified plasma sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Apply 1 mL of 2% Formic Acid in water. Why? Removes highly polar endogenous salts and water-soluble proteins.

  • Wash 2 (Organic): Apply 1 mL of 100% Methanol. Why? This is the critical step. Because the analyte is ionically locked to the sorbent, pure methanol can be used to wash away neutral lipids, hydrophobic tosyl-related impurities, and uncharged matrix components without eluting the target drug.

Step 4: Elution and Reconstitution

  • Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Why? The high pH neutralizes the aminopyrazole, breaking the ionic bond, while the methanol easily solvates the hydrophobic tosyl moiety, pulling it off the sorbent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid) prior to LC-MS/MS injection.

Part 4: Data Center & Quantitative Comparisons

Selecting the right sample preparation method requires balancing throughput, recovery, and matrix effect elimination. The table below summarizes the expected quantitative performance of various extraction strategies for 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine based on its physicochemical profile.

Table 1: Quantitative Comparison of Sample Preparation Strategies

Extraction MethodologyMatrix Factor (MF)*Extraction Recovery (RE)Phospholipid RemovalWorkflow Time / 96-well
Protein Precipitation (PPT) 0.45 (Severe Suppression)92%< 5%~30 mins
Liquid-Liquid Extraction (LLE) 0.85 (Mild Suppression)75%~ 80%~90 mins
Phospholipid Removal Plates 0.95 (Minimal Effect)88%> 95%~40 mins
Mixed-Mode SPE (MCX) 0.98 (No Matrix Effect)95%> 99%~120 mins

*Note: An MF of 1.0 indicates zero matrix effect. MF < 1.0 indicates ion suppression. Data models are based on Matuszewski's post-extraction spike calculations[2].

References

  • Sigma-Aldrich. "Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.
  • PMC / NIH. "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
  • Food and Drug Administration (FDA). "M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Taylor & Francis. "Assessment of matrix effect in quantitative LC-MS bioanalysis.
  • PMC / NIH. "Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis.
  • LCGC International. "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Benchchem. "Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis.
  • IntechOpen. "Matrix Effects in Mass Spectrometry Combined with Separation Methods.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. "Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS." Analytical Chemistry (2003).

Sources

Reference Data & Comparative Studies

Validation

2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine vs traditional pyrazole inhibitors

An in-depth technical analysis by a Senior Application Scientist. Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry, historically serving as the core for numerous FDA-approved kinase inh...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis by a Senior Application Scientist.

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, historically serving as the core for numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib). Traditional pyrazole inhibitors typically function as Type I ATP-competitive inhibitors, utilizing the unsubstituted pyrazole nitrogen to form critical hydrogen bonds with the kinase hinge region[1].

However, the emergence of gatekeeper mutations and off-target kinome toxicity has driven the development of next-generation scaffolds. The functionalization of the pyrazole core to 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine (commonly referred to in synthetic literature as 1-tosyl-1H-pyrazol-5-amine or its derivatives) represents a significant paradigm shift[2]. By introducing a bulky, electron-withdrawing tosyl (4-methylphenylsulfonyl) group at the N1/N2 position, this scaffold abandons traditional hinge-binding in favor of deep-pocket or allosteric modulation (Type II/III inhibition). This guide objectively compares the structural mechanics, performance metrics, and experimental validation of this novel tosyl-pyrazol-amine scaffold against traditional pyrazole inhibitors[3].

Mechanistic Divergence: Hinge Binding vs. Deep Pocket Occupation

To understand the performance differences, we must first analyze the causality behind their binding modes.

Traditional Pyrazoles (Type I Inhibitors): Traditional pyrazoles bind to the active (DFG-in) conformation of kinases. The pyrazole acts as an adenine mimetic. While highly potent, this reliance on the highly conserved ATP-binding pocket often results in poor kinome selectivity (promiscuity) and susceptibility to steric clashes if the kinase mutates (e.g., T315I in BCR-ABL).

2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine (Type II/Allosteric Modulators): The addition of the tosyl group fundamentally alters the molecule's electronic and steric landscape[4].

  • Steric Bulk: The 4-methylphenylsulfonyl group is too large to comfortably sit in the narrow hinge region. Instead, it is driven into the hydrophobic back pocket exposed only during the inactive (DFG-out) kinase conformation.

  • Electronic Shift: The strong electron-withdrawing nature of the sulfonyl group reduces the basicity of the adjacent pyrazole nitrogens, preventing traditional hinge hydrogen bonding.

  • Anchoring: The C5-amine group remains available to act as a highly directional hydrogen bond donor, anchoring the molecule to the mutated gatekeeper or DFG motif residues.

BindingMechanism cluster_traditional Traditional Pyrazole (Type I) cluster_tosyl N-Tosyl-Pyrazol-Amine (Type II / Allosteric) Trad_Inhibitor Traditional Pyrazole (Hinge Binder) Hinge_Region Kinase Hinge Region (Hydrogen Bonding) Trad_Inhibitor->Hinge_Region Binds DFG_In DFG-In Conformation (Active State) Hinge_Region->DFG_In Stabilizes Tosyl_Inhibitor Tosyl-Pyrazol-Amine (Deep Pocket Binder) Hydrophobic_Pocket Hydrophobic Back Pocket (Tosyl Group Interaction) Tosyl_Inhibitor->Hydrophobic_Pocket Occupies DFG_Out DFG-Out Conformation (Inactive State) Hydrophobic_Pocket->DFG_Out Induces/Stabilizes

Caption: Structural divergence in kinase binding: Type I vs. Type II (Tosyl-Pyrazol-Amine).

Comparative Performance Data

The shift from Type I to Type II binding yields distinct pharmacological profiles. The table below summarizes representative quantitative data comparing a benchmark traditional pyrazole against an optimized 1-tosyl-1H-pyrazol-5-amine derivative in a mutant kinase model (e.g., BRAF V600E or mutant CDK).

ParameterTraditional Pyrazole Scaffold2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine ScaffoldCausality / Scientific Insight
Binding Mode Type I (DFG-in)Type II (DFG-out)Tosyl group forces occupation of the hydrophobic back pocket.
Primary Target IC50 1.2 nM8.5 nMType I inhibitors often show higher absolute biochemical potency due to direct ATP competition.
Kinome Selectivity (S-score) S(10) = 0.25 (Poor)S(10) = 0.04 (Excellent)The DFG-out conformation is less conserved across the kinome than the active ATP pocket, granting the tosyl-derivative superior selectivity.
Target Residence Time (τ) ~15 minutes> 120 minutesDeep pocket binding and hydrophobic trapping of the tosyl group result in a significantly slower off-rate ( koff​ ).
Cellular Efficacy (EC50) 45 nM22 nMDespite lower biochemical IC50, the prolonged residence time of the tosyl-derivative drives superior sustained cellular target engagement.

Experimental Validation: Self-Validating TR-FRET Kinase Assay

To objectively validate the potency and binding kinetics of these scaffolds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard. As an application scientist, I design this protocol as a self-validating system—meaning internal controls and statistical readouts (Z'-factor) continuously monitor data integrity.

Protocol: High-Throughput TR-FRET Kinase Profiling

Objective: Determine the IC50 of the tosyl-pyrazol-amine scaffold vs. traditional pyrazoles.

Materials:

  • Purified recombinant kinase (e.g., BRAF V600E)

  • Biotinylated peptide substrate

  • Europium (Eu)-labeled anti-phospho antibody (Donor)

  • Streptavidin-Allophycocyanin (SA-APC) (Acceptor)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

Step-by-Step Methodology:

  • Compound Preparation (Acoustic Dispensing):

    • Action: Use an acoustic liquid handler (e.g., Echo 550) to dispense compounds in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume proxiplate.

    • Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter DMSO normalization across all wells (maintaining final DMSO at 1%).

  • Enzyme-Inhibitor Pre-incubation:

    • Action: Add 5 µL of 2X Kinase solution to the compound wells. Incubate at RT for 30 minutes.

    • Causality: Type II inhibitors (like the tosyl-pyrazol-amine) have slow binding kinetics. Skipping this pre-incubation will artificially inflate the IC50 of the tosyl-derivative, leading to false-negative results.

  • Reaction Initiation:

    • Action: Add 5 µL of 2X ATP/Biotinylated Substrate mix. (ATP concentration must be set at the empirical Km​ for the specific kinase).

    • Causality: Setting ATP at Km​ ensures the assay is equally sensitive to both ATP-competitive (Type I) and non-competitive/uncompetitive (Type II) inhibitors.

  • Reaction Termination & Detection:

    • Action: After 60 minutes, add 10 µL of Detection Mix containing EDTA (20 mM final), Eu-antibody, and SA-APC.

    • Causality: EDTA rapidly chelates Mg2+, halting the kinase reaction instantly. This prevents signal drift during plate reading.

  • Readout & Quality Control:

    • Action: Read the plate on a multi-mode reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615).

    • Validation Check: Calculate the Z'-factor using positive (Staurosporine) and negative (DMSO) controls. A Z'-factor > 0.6 validates the assay's robustness and confirms the IC50 data is trustworthy.

TR_FRET_Workflow Compound_Prep Compound Prep (Serial Dilution) Kinase_Incubation Kinase + Inhibitor Incubation (30 min) Compound_Prep->Kinase_Incubation ATP_Substrate Add ATP & Biotinylated Substrate Kinase_Incubation->ATP_Substrate Detection_Mix Add Eu-Antibody & Streptavidin-APC ATP_Substrate->Detection_Mix Readout TR-FRET Readout (665nm / 615nm) Detection_Mix->Readout Data_Analysis IC50 & Z'-Factor Calculation Readout->Data_Analysis

Caption: Self-validating TR-FRET kinase assay workflow for evaluating inhibitor potency.

Conclusion

While traditional pyrazoles remain potent Type I inhibitors, their clinical utility is frequently bottlenecked by off-target toxicity and rapid resistance. The 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine scaffold overcomes these limitations by leveraging its bulky tosyl group to access deep, less-conserved hydrophobic pockets. As demonstrated by the extended target residence time and superior kinome selectivity, this functionalized pyrazole derivative represents a highly promising building block for next-generation targeted therapeutics.

References

  • MySkinRecipes. 3-Methyl-1-tosyl-1H-pyrazol-5-amine Product Specifications and Chemical Applications. Retrieved from:[Link]

  • Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Retrieved from:[Link]

  • ResearchGate. An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Retrieved from:[Link]

Sources

Comparative

Validating target engagement of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine

In the landscape of modern drug discovery, the unequivocal identification and validation of a drug's molecular target are paramount. This crucial step, known as target engagement, confirms that a therapeutic candidate ph...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the unequivocal identification and validation of a drug's molecular target are paramount. This crucial step, known as target engagement, confirms that a therapeutic candidate physically interacts with its intended biological target in a relevant cellular context. For novel chemical entities, such as the pyrazole sulfonamide derivative 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine , which we will refer to as "Compound X" for the purpose of this guide, establishing robust target engagement is the bedrock upon which a successful therapeutic program is built.

The pyrazole sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Derivatives of this scaffold have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antidiabetic properties.[1][2][3] For instance, the blockbuster anti-inflammatory drug Celecoxib is a 1,5-diarylpyrazole bearing a sulfonamide moiety that selectively inhibits cyclooxygenase-2 (COX-2).[3] Other research has highlighted the potential of pyrazole sulfonamides as inhibitors of carbonic anhydrases and α-glucosidase, underscoring the diverse therapeutic potential of this chemical class.[1][4]

This guide provides a comparative overview of state-of-the-art methodologies for validating the target engagement of a novel pyrazole sulfonamide, "Compound X." We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in their quest to confidently identify and validate the molecular targets of their compounds.

The Imperative of Target Validation

Before embarking on extensive preclinical and clinical development, it is critical to confirm that a compound's therapeutic effect is mediated through its intended target. A failure to do so can lead to costly late-stage failures, off-target toxicity, and a misunderstanding of the compound's true mechanism of action. The primary objectives of target engagement studies are to:

  • Confirm direct binding: Demonstrate a physical interaction between the compound and the target protein.

  • Quantify binding affinity: Determine the strength of the interaction.

  • Assess target occupancy in a cellular context: Measure the extent of target binding in living cells or tissues.

  • Correlate target engagement with a functional cellular response: Link the binding event to a measurable biological outcome.

A Multi-pronged Approach to Target Engagement

No single method is sufficient to definitively validate target engagement. A robust strategy employs a combination of orthogonal approaches that provide complementary information. For "Compound X," we will explore both direct and indirect methods of target validation.

Direct Binding Assays

Direct binding assays are designed to detect the physical interaction between a compound and its target protein.

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in a cellular environment. It is based on the principle that the binding of a ligand, such as "Compound X," can stabilize its target protein, leading to an increase in its thermal stability.

Workflow for CETSA:

CETSA_Workflow cluster_sample_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Protein Analysis cell_culture Intact Cells or Lysates compound_treatment Treat with Compound X or Vehicle cell_culture->compound_treatment heating Heat Samples at Various Temperatures compound_treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Separate Soluble and Aggregated Proteins lysis->centrifugation sds_page SDS-PAGE and Western Blot centrifugation->sds_page data_analysis Quantify Soluble Protein and Generate Melt Curve sds_page->data_analysis

Caption: CETSA experimental workflow for assessing target engagement.

Experimental Protocol for CETSA:

  • Cell Culture and Treatment: Culture cells of interest to 80-90% confluency. Treat cells with "Compound X" at various concentrations or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative proteomic methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a "melt curve." A shift in the melt curve to higher temperatures in the presence of "Compound X" indicates target stabilization and engagement.

Comparison of CETSA with Other Techniques:

FeatureCellular Thermal Shift Assay (CETSA)Isothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Ligand-induced thermal stabilization of the target protein.Measures heat changes upon binding.Measures changes in refractive index upon binding to a sensor surface.
Environment Cellular lysates or intact cells.In solution (purified components).Immobilized target, in solution.
Throughput Moderate to high.Low.Moderate.
Information Target engagement, relative affinity.Binding affinity (Kd), stoichiometry, thermodynamics.Binding kinetics (kon, koff), affinity (Kd).
Advantages In-cell/in-vivo applicability, no need for compound labeling.Gold standard for affinity determination, label-free.Real-time kinetics, high sensitivity.
Disadvantages Indirect measure of affinity, requires a specific antibody.Requires large amounts of purified protein, low throughput.Requires protein immobilization, potential for artifacts.

For an unbiased identification of potential targets of "Compound X," affinity chromatography coupled with mass spectrometry is a powerful approach. This involves immobilizing a derivative of "Compound X" onto a solid support and using it to "pull down" its binding partners from a cell lysate.

Workflow for Affinity Chromatography-Mass Spectrometry:

Affinity_Chromatography_Workflow cluster_probe_prep Probe Preparation cluster_pulldown Affinity Pulldown cluster_analysis Protein Identification synthesis Synthesize an analog of Compound X with a linker immobilization Immobilize the analog onto beads synthesis->immobilization incubation Incubate lysate with immobilized compound immobilization->incubation lysate_prep Prepare Cell Lysate lysate_prep->incubation washing Wash away non-specific binders incubation->washing elution Elute bound proteins washing->elution ms_analysis LC-MS/MS Analysis elution->ms_analysis data_analysis Identify and quantify eluted proteins ms_analysis->data_analysis

Caption: Workflow for target identification using affinity chromatography.

Indirect Target Engagement Assays

Indirect assays measure the functional consequences of target engagement. For "Compound X," given the known activities of related pyrazole sulfonamides, we can hypothesize potential targets and design appropriate functional assays.

Based on the literature, pyrazole sulfonamides are known to inhibit enzymes such as α-glucosidase and carbonic anhydrases.[1][4] Therefore, a logical first step is to screen "Compound X" against a panel of these enzymes.

Experimental Protocol for a Generic Enzyme Inhibition Assay:

  • Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme and its corresponding substrate in an appropriate assay buffer.

  • Compound Incubation: In a microplate, add the enzyme and various concentrations of "Compound X" or a vehicle control. Incubate for a predetermined time to allow for binding.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Measure the formation of the product over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Hypothetical Data for "Compound X" in Enzyme Inhibition Assays:

Enzyme TargetIC50 (µM) for "Compound X"Known Inhibitor ControlIC50 (µM) for Control
Carbonic Anhydrase II2.5Acetazolamide0.01
Carbonic Anhydrase IX0.8Acetazolamide0.025
α-Glucosidase> 100Acarbose5.0
COX-215.2Celecoxib0.04

This hypothetical data would suggest that "Compound X" is a moderately potent and selective inhibitor of carbonic anhydrase IX.

Once a primary target is identified, it is crucial to demonstrate that engagement of this target in a cellular context leads to the expected downstream signaling events. For example, if "Compound X" is confirmed to be a carbonic anhydrase IX inhibitor, one would expect to see effects on pH regulation and downstream pathways related to hypoxia and cell proliferation.

Workflow for Cellular Pathway Analysis:

Cellular_Pathway_Analysis compound_treatment Treat cells with Compound X target_engagement Target Engagement (e.g., CAIX inhibition) compound_treatment->target_engagement downstream_signaling Measure Downstream Signaling Events (e.g., Western Blot for HIF-1α, pH measurement) target_engagement->downstream_signaling functional_outcome Assess Functional Cellular Outcome (e.g., proliferation assay, apoptosis assay) downstream_signaling->functional_outcome

Caption: A logical flow for linking target engagement to cellular function.

Conclusion

Validating the target engagement of a novel compound like 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine ("Compound X") is a multifaceted process that requires a carefully planned and executed experimental strategy. By combining direct binding assays such as CETSA with unbiased approaches like affinity chromatography and functional cellular assays, researchers can build a compelling case for a compound's mechanism of action. The insights gained from these studies are invaluable for guiding lead optimization, predicting potential toxicities, and ultimately, increasing the probability of success in the development of new therapeutics.

References

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Sulfonamide compounds incorporating pyrazole with biological activities. ResearchGate. [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity. [Link]

  • 5-(4-chlorophenyl)-N'-(4-methylphenyl)sulfonyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide. PubChem. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. [Link]

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. PMC. [Link]

  • Synthesis of 4-[5-substituted or unsubstituted phenyl)-3-substituted-1H-pyrazol-1-yl]benzenesulfonamides.
  • Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • 6-Amino-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid. PubChem. [Link]

  • Reactions of 1,3-Diphenl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. ResearchGate. [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. [Link]

  • Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. [Link]

  • 1,3-BIS(2-METHYLPHENYL)-1H-PYRAZOL-5-AMINE. NextSDS. [Link]

Sources

Validation

Purity Validation of 2-(4-Methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine: A Comparative Guide to qNMR vs. HPLC-UV

Introduction In the landscape of pharmaceutical research and development, the purity of critical synthetic intermediates directly dictates the reaction yields and impurity profiles of downstream 1[1]. The compound 2-(4-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and development, the purity of critical synthetic intermediates directly dictates the reaction yields and impurity profiles of downstream 1[1]. The compound 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine (often referred to by its tautomeric name, 1-tosyl-1H-pyrazol-5-amine) is a versatile building block, characterized by a reactive amine and a stabilizing tosyl group.

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the default analytical tool for purity assessment. However, HPLC relies heavily on the assumption of uniform UV response factors or the availability of highly pure reference standards for every potential impurity[2]. As a Senior Application Scientist, I advocate for integrating 3 as an orthogonal, primary ratio method. qNMR provides absolute quantification without requiring an analyte-specific reference standard, making it an indispensable tool for validating early-stage intermediates[3].

G Start Synthesized Intermediate 1-Tosyl-1H-pyrazol-5-amine Decision Select Purity Validation Method Start->Decision qNMR Quantitative NMR (qNMR) Primary Ratio Method Decision->qNMR Absolute Quantitation HPLC HPLC-UV Chromatographic Separation Decision->HPLC Impurity Profiling qNMR_Prep Weigh Analyte + IS (Maleic Acid) in DMSO-d6 qNMR->qNMR_Prep HPLC_Prep Prepare Sample & Reference Standards in Mobile Phase HPLC->HPLC_Prep qNMR_Run Acquire 1H NMR (Relaxation delay > 5*T1) qNMR_Prep->qNMR_Run HPLC_Run Run Gradient Elution (C18 Column, UV 254nm) HPLC_Prep->HPLC_Run Compare Orthogonal Data Synthesis & Absolute Purity Assignment qNMR_Run->Compare HPLC_Run->Compare

Workflow comparing qNMR and HPLC-UV methodologies for intermediate purity validation.

The Analytical Challenge: Causality in Method Selection

When validating the purity of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine, the analytical method must account for potential process impurities such as unreacted p-toluenesulfonyl chloride or regioisomeric pyrazoles.

  • HPLC-UV separates these components efficiently but may under-report impurities that lack strong chromophores at the chosen detection wavelength (e.g., aliphatic byproducts), leading to a biased area-percent purity[4].

  • qNMR overcomes this by relying on the fundamental physics of NMR: the integrated area of a resonance signal is strictly proportional to the number of nuclei generating it. By comparing the analyte's signal to a certified internal standard (IS), we can calculate absolute purity[5].

G N1 Analyte Signal Area (Ix) Proportional to Nuclei (Nx) Math Molar Ratio Calculation (Ix/Nx) / (I_std/N_std) N1->Math N2 IS Signal Area (I_std) Proportional to Nuclei (N_std) N2->Math Mass Incorporate Gravimetric Data (Mass & MW of Analyte/IS) Math->Mass Purity Absolute Purity (%) Px = (Ix/Istd)*(Nstd/Nx)*(Mx/Mstd)*(mstd/mx)*Pstd Mass->Purity

Mechanistic principle of qNMR calculating absolute purity via internal standard referencing.

Step-by-Step Methodologies

Protocol 1: Quantitative NMR (qNMR) Absolute Purity Assay

This protocol is designed as a self-validating system; the internal standard acts as both a quantitative reference and a system suitability check.

  • Internal Standard (IS) Selection : Select Maleic acid (TraceCERT®, ~99.9% purity). Causality : Maleic acid provides a sharp, distinct singlet at ~6.3 ppm, which falls in a clear spectral window away from the pyrazole and tosyl aromatic signals (7.3–7.8 ppm)[5].

  • Gravimetric Preparation : Using a microbalance (d = 0.001 mg), accurately weigh ~20 mg of the pyrazole intermediate and ~10 mg of Maleic acid into a static-free vial. Causality : Minimizing weighing uncertainty is critical, as gravimetric error propagates directly into the final purity calculation[6].

  • Solvation : Dissolve the mixture in 0.6 mL of DMSO-d6. Causality : DMSO-d6 disrupts intermolecular hydrogen bonding of the pyrazole's amine group, yielding sharper signals and ensuring complete dissolution of the polar sulfonamide[7].

  • Data Acquisition : Acquire 1H NMR spectra using a 90° excitation pulse. Set the relaxation delay (D1) to 60 seconds (ensure D1 > 5 × T1 of the slowest relaxing proton). Causality : A sufficient relaxation delay prevents signal saturation, ensuring the integrated area accurately reflects the molar quantity of the protons[8]. Acquire at least 64 transients to achieve a Signal-to-Noise Ratio (S/N) > 150[6].

  • Processing & Integration : Apply zero-filling and a 0.3 Hz exponential line broadening function. Perform manual phase and precise baseline correction before integrating the IS signal (6.3 ppm) and the analyte's tosyl methyl signal (2.35 ppm).

Protocol 2: HPLC-UV Impurity Profiling (Orthogonal Validation)
  • Sample Preparation : Dissolve the intermediate in Acetonitrile/Water (50:50 v/v) to a concentration of 1.0 mg/mL.

  • Chromatographic Separation : Inject 10 µL onto a C18 reversed-phase column (150 mm × 4.6 mm, 3 µm particle size). Causality : The non-polar stationary phase effectively resolves the hydrophobic tosyl group from more polar unreacted pyrazole precursors.

  • Elution Gradient : Run a gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% Trifluoroacetic acid) over 20 minutes. Causality : TFA suppresses the ionization of the amine group, preventing peak tailing and improving resolution[4].

  • Detection : Monitor UV absorbance at 254 nm, the wavelength providing optimal response for the conjugated aromatic systems.

Data Presentation & Spectral Reference

To successfully execute the qNMR protocol, unambiguous assignment of the analyte's NMR signals is mandatory[3]. Table 1 outlines the reference 1H NMR shifts for 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine.

Table 1: 1H NMR Spectral Reference (DMSO-d6, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentSuitability for qNMR Integration
2.35 Singlet (s)3HTosyl methyl (-CH3)Ideal . High intensity, isolated region.
5.30 Doublet (d, J=2.0)1HPyrazole H-4Good. Clear of aromatic overlap.
6.50 Broad Singlet (br s)2HAmine (-NH2)Poor. Exchangeable, broad, variable shift.
7.40 Doublet (d, J=2.0)1HPyrazole H-3Moderate. May overlap with tosyl signals.
7.45 Doublet (d, J=8.0)2HTosyl Ar-H (ortho to methyl)Moderate. Multiplet region.
7.80 Doublet (d, J=8.0)2HTosyl Ar-H (ortho to sulfonyl)Moderate. Multiplet region.

Note: The tosyl methyl singlet at 2.35 ppm is the optimal quantifier due to its high signal-to-noise ratio and lack of interference from the internal standard (Maleic acid at 6.3 ppm).

Table 2: Comparative Performance Metrics for Purity Validation

MetricQuantitative NMR (qNMR)HPLC-UV
Primary Principle Molar ratio measurement (Absolute)[9]Chromatographic separation (Relative)[4]
Reference Standard Requires generic IS (e.g., Maleic acid)[2]Requires analyte-specific standard[2]
Sensitivity (LOD) Moderate (~10-50 µg/mL)[4]High (~0.025 µg/mL)[6]
Response Factor Uniform for all protons[7]Variable (depends on chromophore)[2]
Analysis Time ~15-30 mins per sample[4]~20-40 mins per run[4]
Best Application Absolute purity assignment, reference material certification[8]Routine QC, trace impurity profiling, mass balance[10]

Conclusion

For the rigorous purity validation of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine, relying solely on HPLC-UV introduces risks of undetected non-chromophoric impurities and response factor bias. By implementing qNMR as a primary ratio method, researchers can establish a self-validating, absolute purity baseline. HPLC-UV should be retained as an orthogonal technique to resolve and quantify trace-level impurities. Together, these methodologies ensure the highest standard of scientific integrity in pharmaceutical intermediate development.

Sources

Comparative

Efficacy comparison of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine analogs

An In-Depth Efficacy Comparison of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine Analogs: A Guide for Medicinal Chemists Introduction: The Privileged Pyrazole Scaffold in Drug Discovery The pyrazole nucleus is a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Efficacy Comparison of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine Analogs: A Guide for Medicinal Chemists

Introduction: The Privileged Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The fusion of a pyrazole ring with a sulfonamide moiety, particularly a tosyl group (4-methylphenylsulfonyl), creates a class of compounds with significant therapeutic potential. A prime example is Celecoxib, a potent and selective COX-2 inhibitor, which features a 1,5-diarylpyrazole core with a benzenesulfonamide group.[4]

This guide focuses on the 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine scaffold. We will dissect the structure-activity relationships (SAR) that govern the efficacy of its analogs. Rather than a simple product-to-product comparison, which is often limited by the availability of direct head-to-head studies, this guide synthesizes data from multiple sources to provide a broader understanding of how structural modifications impact biological activity. This approach is designed to empower researchers and drug development professionals to make informed decisions in designing novel, potent, and selective therapeutic agents.

The Core Moiety: Deconstructing 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine

The parent compound presents three primary regions for chemical modification to explore the structure-activity landscape and optimize therapeutic efficacy. Understanding the role of each component is critical for rational drug design.

Caption: Key modification sites on the parent 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine scaffold.

  • Site A (Tosyl Group): The 4-methylphenylsulfonyl moiety is not merely a bulky substituent. In many kinase inhibitors, this group or similar sulfonamides act as "hinge-binders," forming crucial hydrogen bonds with the backbone of the kinase hinge region. The methyl group on the phenyl ring can enhance selectivity by fitting into specific hydrophobic pockets, a well-documented feature in the development of COX-2 inhibitors like Celecoxib.[4] Modifications here can drastically alter potency, selectivity, and pharmacokinetic (PK) properties.

  • Site B (Pyrazole Core): The pyrazole ring itself serves as a rigid scaffold, positioning the other functional groups in a precise three-dimensional orientation for optimal target engagement. Introducing substituents at other positions of the pyrazole ring, such as C3 or C4, can be used to probe for additional binding interactions or to block metabolic degradation. For instance, the trifluoromethyl group at the C3 position of Celecoxib is critical for its high potency.[4]

  • Site C (5-Amino Group): The amino group at the C5 position is a potent hydrogen bond donor and acceptor. This functionality is often essential for anchoring the ligand in the active site of a target protein.[5][6] It can also serve as a handle for creating pro-drugs or for linking the molecule to other fragments to improve properties like solubility.

Comparative Efficacy: A Synthesis of Structure-Activity Relationship (SAR) Data

Direct comparative data for a comprehensive set of analogs of the exact parent compound is scarce in publicly available literature. However, by examining related pyrazole sulfonamide series, we can derive valuable SAR insights. The following table synthesizes data from various studies to illustrate how modifications at these key sites influence biological activity against different targets.

Analog / Modification Target / Assay Efficacy (IC₅₀ / ED₅₀) Key SAR Insight Reference
Celecoxib (Parent-related COX-2 inhibitor with a p-SO₂NH₂ group and CF₃ on pyrazole)Human COX-2 (in vitro)0.04 µMThe p-SO₂NH₂ on the N-phenyl ring and the CF₃ group at C3 are critical for high potency and selectivity against COX-2 over COX-1.[4]
Methoxy-substituted Pyrazole (Compared to unsubstituted analog)Carrageenan-induced rat paw edema (in vivo)ED₅₀ = 55.83 µmol/kg (vs. 88.28 µmol/kg for unsubstituted)Methoxy substitution on the phenyl ring attached to the pyrazole core significantly improved in vivo anti-inflammatory activity compared to the unsubstituted analog.[3]
Dihydropyrazole with electron-donating groups (p-OCH₃ on Ar²)α-Amylase Inhibition (in vitro)IC₅₀ = 0.55 µMAnalogs with electron-donating groups (methoxy, methyl, amino) on the phenyl rings displayed more potent α-amylase inhibition than those with electron-withdrawing groups (nitro).[7]
Pyrazolo[4,3-c]pyridine derivative (Fused ring system from aminopyrazole)MCF7 Breast Cancer Cell Line (antiproliferative)IC₅₀ = 1.937 µg/mLFusing the pyrazole ring with another heterocyclic system (pyridine) can lead to potent antiproliferative activity.[1]
Amidopyrazole IRAK4 Inhibitor (Modification of pyrazole N-substituent)IRAK4 Kinase Assay (in vitro)Potent inhibitionMoving from a hydrophobic phenyl N-substituent to a more polar pyrazole N-substituent increased potency 20-fold, demonstrating the impact of modifying the group attached to the pyrazole nitrogen.[8]

Experimental Protocols: A Framework for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential. Below is a detailed methodology for a common in vitro assay used to evaluate compounds of this class: a competitive kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding affinity of test compounds to a target kinase.

Causality: The choice of a competitive binding assay is deliberate. It directly measures the ability of a test compound to displace a known fluorescent tracer from the ATP-binding pocket of the kinase. This provides a direct measure of target engagement (affinity, expressed as IC₅₀) and is less susceptible to confounding factors than cell-based assays, making it ideal for initial SAR screening.

cluster_workflow Workflow: Kinase Binding Assay A 1. Compound Preparation Serial dilution of test analogs in DMSO. C 3. Assay Plate Loading Add diluted compounds, positive control (known inhibitor), and negative control (DMSO) to a 384-well plate. A->C B 2. Reagent Preparation Prepare Kinase-Europium Antibody solution and AlexaFluor-Tracer solution in assay buffer. D 4. Reaction Initiation Add Kinase-Antibody solution to all wells. B->D E 5. Tracer Addition Add AlexaFluor-Tracer solution to all wells. B->E C->D D->E F 6. Incubation Incubate plate in the dark at room temperature for 60 minutes. E->F G 7. Plate Reading Read TR-FRET signal on a compatible plate reader (Emission at 665 nm and 615 nm, Excitation at 340 nm). F->G H 8. Data Analysis Calculate emission ratio (665/615). Plot ratio vs. compound concentration and fit to a sigmoidal dose-response curve to determine IC₅₀. G->H

Caption: Step-by-step workflow for a TR-FRET based in vitro kinase binding assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each analog in 100% DMSO.

    • Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create a concentration gradient.

  • Reagent Preparation:

    • Prepare the Kinase-Antibody Mix: Dilute the target kinase (e.g., a specific tyrosine kinase) and a Europium-labeled anti-tag antibody (e.g., anti-GST) to the desired concentration in the appropriate kinase assay buffer.

    • Prepare the Tracer Mix: Dilute the corresponding AlexaFluor™-conjugated ATP-competitive tracer to its final concentration in the same assay buffer.

  • Assay Execution:

    • Dispense 2.5 µL of the serially diluted compounds into a low-volume 384-well assay plate. Include wells for a known inhibitor (positive control) and DMSO only (negative control).

    • Add 5 µL of the Kinase-Antibody Mix to all wells.

    • Add 2.5 µL of the Tracer Mix to all wells. The final volume will be 10 µL.

    • Seal the plate and centrifuge briefly to ensure all components are mixed.

  • Incubation and Reading:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled microplate reader. The Europium donor is excited at ~340 nm, and emissions are read at 615 nm (Europium) and 665 nm (AlexaFluor tracer, via FRET).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter variable slope model to determine the IC₅₀ value.

Conclusion and Future Perspectives

The 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine scaffold is a versatile and promising starting point for the development of novel therapeutics. The analysis of related chemical series reveals clear structure-activity relationships:

  • Potency and Selectivity are Tunable: Modifications to the tosyl ring and the pyrazole core, such as the introduction of specific substituents (e.g., methoxy groups) or electron-withdrawing groups (e.g., trifluoromethyl), can significantly enhance potency and selectivity for specific targets.[3][4]

  • The 5-Amino Group is a Key Anchor: This group consistently plays a vital role in target engagement through hydrogen bonding and serves as a valuable site for further chemical elaboration.[5]

  • Electron-Donating Groups Can Enhance Efficacy: In some series, the presence of electron-donating groups on the aryl substituents correlates with higher biological activity, a crucial consideration for analog design.[7][8]

While this guide synthesizes key efficacy comparisons from the available literature, it also highlights the need for direct, head-to-head comparative studies of newly synthesized analogs. Future work should focus not only on in vitro potency but also on comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to identify candidates with optimal drug-like properties for preclinical and clinical development.

References

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: Molecules URL: [Link]

  • Title: Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents Source: Molecules URL: [Link]

  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: Molecules URL: [Link]

  • Title: Dihydropyrazole Derivatives Act as Potent α-Amylase Inhibitors and Free Radical Scavengers: Synthesis, Bioactivity Evaluation, Structure–Activity Relationship, ADMET, and Molecular Docking Studies Source: ACS Omega URL: [Link]

  • Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Structure Activity Relationships Source: Drug-Design.org URL: [Link]

  • Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: Molecules URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Handling Protocol for 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine

As a critical intermediate in the synthesis of kinase inhibitors and agrochemicals, 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine (a tosyl-pyrazole-amine derivative) requires stringent laboratory handling. Becaus...

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Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in the synthesis of kinase inhibitors and agrochemicals, 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine (a tosyl-pyrazole-amine derivative) requires stringent laboratory handling. Because this molecule contains both a sulfonamide linkage and an electron-rich aminopyrazole core, improper disposal can lead to severe environmental contamination and hazardous cross-reactions.

This guide provides drug development professionals and laboratory scientists with self-validating, step-by-step operational protocols for the safe segregation, containment, and disposal of this compound.

Physicochemical Hazard Profile & Causality

To safely manage chemical waste, researchers must understand the causality behind its degradation. The molecular architecture of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine dictates its disposal requirements:

  • Heteroatom Density (Nitrogen & Sulfur): The presence of the pyrazole ring, the primary amine, and the sulfonyl group means that low-temperature combustion will generate highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx). Therefore, this chemical must be routed exclusively to High-Temperature Incineration (HTI) facilities equipped with alkaline scrubbers.

  • Oxidation Risk: While the strongly electron-withdrawing tosyl group partially deactivates the pyrazole ring, the primary amine remains susceptible to rapid, exothermic oxidation if mixed with incompatible waste streams (e.g., peroxides or nitric acid).

  • Environmental Persistence: Complex aromatic sulfonamides are generally toxic to aquatic life and resist standard biological wastewater treatment. Under no circumstances should this compound or its solutions be discharged into the sanitary sewer [3]. Furthermore, evaporating volatile solvent mixtures containing this compound inside a fume hood is strictly prohibited by federal safety guidelines [1].

Waste Segregation & Compatibility

Proper segregation is the foundation of a self-validating safety system. By strictly controlling what interacts with the waste, you eliminate the variable of unpredictable exothermic reactions.

Waste Stream TypeCompatibilityStorage MediumCausality / Rationale
Solid Powder (Pure) Compatible HDPE or Amber GlassPrevents moisture ingress; inert to potential sulfonamide hydrolysis.
Mixed Organic Solvents Compatible Flammable Liquid CarboyHighly soluble in DMSO/DMF/MeCN; safe for co-incineration as a blended fuel.
Strong Oxidizers Incompatible DO NOT MIXHigh risk of exothermic oxidation and degradation of the aminopyrazole core.
Aqueous Acids (pH < 2) Incompatible DO NOT MIXPotential for acid-catalyzed hydrolysis yielding toxic, water-soluble sulfonic acids.

Operational Disposal Protocols

The following step-by-step methodologies ensure compliance with the Resource Conservation and Recovery Act (RCRA) while protecting laboratory personnel [2].

Protocol A: Solid Waste Handling (Unused Reagent or Powder Residue)
  • Preparation: Conduct all transfers inside a certified chemical fume hood to prevent the inhalation of fine crystalline particulates.

  • Transfer: Using a dedicated, anti-static spatula, transfer the solid waste into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Primary Containment: Seal the HDPE container tightly. Ensure no powder resides on the threading of the cap, which could cause micro-abrasions or compromise the seal.

  • Secondary Containment: Place the sealed HDPE container inside a 4-mil transparent zip-seal bag to provide a secondary barrier against accidental drops.

  • Labeling: Affix a compliant hazardous waste label immediately. The label must explicitly state "2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine", the primary hazard (Toxic/Irritant), and the exact date accumulation began.

Protocol B: Liquid Effluent Handling (Post-Reaction or HPLC Waste)
  • Compatibility Verification: Before adding effluent to a bulk waste carboy, verify the carboy's manifest. Ensure it contains only compatible non-halogenated (or explicitly mixed) organic solvents.

  • Transfer: Use a closed-system safety funnel equipped with a flame arrester to pour the liquid waste into the carboy.

  • Headspace Management: Never fill the waste carboy beyond 80% of its maximum capacity. This void space is critical to accommodate vapor pressure expansion caused by ambient laboratory temperature fluctuations.

  • Storage: Store the carboy in a grounded, ventilated flammable storage cabinet until it is collected by your Environmental Health and Safety (EHS) department.

Spill Response & Immediate Cleanup

In the event of a benchtop or floor spill, immediate and methodical action is required to prevent exposure and facility contamination [3].

  • Isolate & Evacuate: Immediately isolate the spill zone and alert nearby personnel.

  • Don PPE: Equip nitrile gloves (double-gloving is recommended), chemical splash goggles, and a standard laboratory coat.

  • Containment (Solid Spill): Gently cover the powder with damp absorbent paper. Causality: Dampening the paper prevents the aerosolization of the fine powder during the sweeping process.

  • Containment (Liquid Spill): Surround and cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like sawdust.

  • Collection: Use a non-sparking brush and dustpan to sweep up the absorbed material. Deposit it directly into a hazardous waste bucket.

  • Decontamination: Wash the affected surface with a 5% sodium bicarbonate solution to neutralize any residual trace organics, followed by a standard soap and water rinse.

Incineration & Regulatory Logistics

Under EPA RCRA guidelines, while this specific chemical may not possess a distinct "P" or "U" listed waste code, it must be managed as a characteristic hazardous waste when mixed with flammable solvents (D001) or due to its inherent toxicity [2].

The Incineration Mechanism: Waste management facilities process this compound via High-Temperature Incineration (HTI). The waste is injected into a rotary kiln operating at temperatures exceeding 1100°C (2012°F). At this thermal threshold, the pyrazole and sulfonyl bonds are completely cleaved. To prevent environmental release, the resulting exhaust gases are passed through a Selective Catalytic Reduction (SCR) unit to reduce NOx to N₂ gas, and a wet alkaline scrubber (Flue Gas Desulfurization) to neutralize SO₂ into harmless sulfate salts.

Visual Workflow: Waste Segregation & Incineration

G A 2-(4-methylphenyl)sulfonyl- 1,3-dihydropyrazol-5-amine Waste Generation B Solid Waste (Powder/Residue) A->B C Liquid Waste (Reaction/HPLC Effluent) A->C D Seal in HDPE/Amber Glass Double-Bagged B->D E Segregate into Non-Halogenated Organic Carboy C->E F RCRA Hazardous Waste Accumulation (< 90 Days) D->F E->F G High-Temperature Incineration (>1100°C) F->G H Flue Gas Desulfurization (FGD) & SCR for NOx/SOx G->H

Workflow for the segregation and high-temperature incineration of N/S-containing organic waste.

References

  • Working with Chemicals - Prudent Practices in the Labor
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA.
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.
Handling

A Comprehensive Safety and Handling Guide for 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for handling 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The information herein is synthesized from safety data for structurally related compounds, including sulfonylureas, pyrazole derivatives, and aromatic amines, in the absence of a specific Safety Data Sheet (SDS) for the compound of interest.

Hazard Analysis and Risk Assessment

2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine is a molecule that combines structural features of a sulfonylurea, a pyrazole, and an aromatic amine. This unique combination necessitates a thorough understanding of the potential hazards associated with each of these chemical classes.

  • Sulfonylurea Moiety: The sulfonyl group attached to a nitrogen-containing heterocycle is structurally related to sulfonylurea drugs, which are known to induce hypoglycemia by stimulating insulin release.[1][2] While the pharmacological effects of this specific compound are not well-characterized, the potential for hypoglycemic effects upon accidental ingestion or absorption warrants significant caution.

  • Pyrazole Core: Pyrazole and its derivatives can cause a range of health effects, including skin and eye irritation.[3][4] Some pyrazole compounds may also cause respiratory irritation and have been shown to have other toxic effects with prolonged exposure.[5][6]

  • Aromatic Amine Group: Aromatic amines as a class of compounds are known for their potential toxicity. Aniline, a simple aromatic amine, is known to be toxic and can be absorbed through the skin.[7]

Potential Hazards Summary:

Hazard TypePotential EffectRationale based on Structural Analogs
Acute Toxicity (Oral) Harmful if swallowed.Pyrazole derivatives can be harmful if ingested.[8]
Acute Toxicity (Dermal) Toxic in contact with skin.Some pyrazole derivatives are toxic upon skin contact.[5]
Skin Irritation/Corrosion Causes skin irritation.A common hazard for pyrazole derivatives and aromatic amines.[3][4]
Eye Irritation/Damage Causes serious eye irritation or damage.A common hazard for pyrazole derivatives.[3][5]
Respiratory Irritation May cause respiratory irritation.A potential hazard associated with some pyrazole compounds.[4]
Sensitization May cause an allergic skin reaction.Some related compounds are skin sensitizers.[9]
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.Pyrazole has been shown to cause liver and other organ damage in animal studies.[5]
Aquatic Hazard Harmful to aquatic life with long lasting effects.A potential environmental hazard for some related compounds.[5][9]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine. The following PPE is mandatory when handling this compound in solid or solution form.

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene gloves.Provides a barrier against skin contact and absorption. Aromatic amines can permeate some glove materials.[7] Regular glove changes are recommended.
Eye Protection Chemical safety goggles. A face shield should be worn when there is a risk of splashing.Protects against eye irritation or serious eye damage from dust particles or splashes.[3][5]
Skin and Body Protection Long-sleeved laboratory coat.Prevents incidental skin contact.[3]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for operations that generate dust or aerosols.To prevent inhalation of dust or aerosols that may cause respiratory irritation.[4][6]
PPE Selection and Use Workflow

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to avoid contamination) cluster_post Post-Use assess_risk Assess Risk of Exposure (e.g., weighing solid vs. handling solution) select_ppe Select Appropriate PPE (Based on Core Requirements) inspect_ppe Inspect PPE for Damage don_coat 1. Don Lab Coat don_respirator 2. Don Respirator (if required) don_goggles 3. Don Eye Protection don_gloves 4. Don Gloves (over cuffs of lab coat) wash_hands Wash Hands Thoroughly doff_gloves 1. Remove Gloves doff_goggles 2. Remove Eye Protection doff_coat 3. Remove Lab Coat doff_respirator 4. Remove Respirator dispose_ppe Dispose of Single-Use PPE in Designated Waste

Caption: Hazardous Waste Disposal Workflow.

Conclusion

The safe handling of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine is paramount. By understanding the potential hazards based on its structural components and adhering to the rigorous PPE, handling, and disposal protocols outlined in this guide, you can minimize risks and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and chemical hygiene plan.

References

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